methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate
描述
属性
IUPAC Name |
methyl 2-amino-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-8(13)5-3-2-4-6-7(5)12-9(10)11-6/h2-4H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWDEISHFZINBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647093 | |
| Record name | Methyl 2-amino-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910122-42-8 | |
| Record name | Methyl 2-amino-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the necessary starting materials, a validated two-step synthetic pathway, and comprehensive experimental protocols. All quantitative data is presented in structured tables for clarity, and the logical workflow of the synthesis is illustrated using a Graphviz diagram. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and development of novel benzimidazole-based compounds.
Introduction
Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide outlines a reliable and reproducible synthetic route to this target compound, commencing from commercially available precursors.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the key intermediate, methyl 2,3-diaminobenzoate. This is followed by a cyclization reaction with cyanogen bromide to construct the 2-aminobenzimidazole core.
A Technical Guide to the Physicochemical Properties of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a notable lack of specific experimentally derived data for this particular molecule in publicly accessible literature, this document leverages data from closely related 2-aminobenzimidazole derivatives to provide a robust framework for its characterization. This guide furnishes detailed, generalized experimental protocols for determining key physicochemical parameters such as solubility, pKa, and logP. Furthermore, it explores the potential biological signaling pathways associated with the 2-aminobenzimidazole scaffold, providing visual representations of these complex systems. This document is intended to empower researchers to systematically evaluate the properties of this and other novel benzimidazole derivatives.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The 2-aminobenzimidazole moiety, in particular, has been identified as a key pharmacophore in compounds targeting various cellular pathways, including those involved in inflammation and microbial biofilm formation. This compound (Figure 1) is a derivative of this class, and understanding its physicochemical properties is critical for assessing its potential as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Figure 1: Chemical Structure of this compound
Chemical structure of the target compound.
This guide compiles the available data and provides methodologies for the experimental determination of its key physicochemical characteristics.
Physicochemical Properties
While specific experimental data for this compound is limited, the following tables summarize the available information and provide predicted values or data from analogous compounds.
General Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O₂ | CymitQuimica[1] |
| Molecular Weight | 191.19 g/mol | CymitQuimica[1] |
| CAS Number | 910122-42-8 | CymitQuimica[1], AbacipharmTech[2] |
| Appearance | Solid (predicted) | CymitQuimica[1] |
Predicted Physicochemical Data
| Property | Predicted Value | Prediction Software/Method |
| pKa (most acidic) | ~13.5 (amide N-H) | ChemAxon |
| pKa (most basic) | ~5.0 (imidazole N) | ChemAxon |
| XLogP3 | 0.7 | PubChem[3] (for a closely related isomer) |
| Water Solubility | Low (qualitative prediction) | General characteristics of benzimidazoles |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the experimental determination of key physicochemical properties applicable to this compound.
Synthesis
A general synthesis for 2-aminobenzimidazole derivatives involves the cyclization of a substituted o-phenylenediamine with cyanogen bromide. For the title compound, a plausible synthetic route would start from methyl 2,3-diaminobenzoate.
Generalized synthetic pathway.
Protocol:
-
Dissolve methyl 2,3-diaminobenzoate in a suitable solvent such as methanol or ethanol.
-
Add a solution of cyanogen bromide in the same solvent dropwise at room temperature.
-
Stir the reaction mixture for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
The product may precipitate and can be collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Solubility Determination (Shake-Flask Method)
Protocol:
-
Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed as mg/mL or µM.
pKa Determination (Potentiometric Titration)
Protocol:
-
Prepare a solution of the compound of known concentration (e.g., 1 mM) in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Calibrate a pH meter with standard buffer solutions.
-
Place the solution in a thermostatted vessel and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.
-
Record the pH after each incremental addition of the titrant, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve) or the inflection point of the titration curve.
LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)
Protocol:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (or a buffer of a specific pH, typically 7.4, for LogD determination) that have been pre-saturated with each other.
-
Vortex the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Carefully collect aliquots from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Potential Biological Signaling Pathways
While the specific molecular targets of this compound are not yet elucidated, the 2-aminobenzimidazole scaffold has been implicated in the modulation of several important biological pathways.
NOD1 Signaling Pathway
2-Aminobenzimidazole derivatives have been identified as selective inhibitors of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[4][5] NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response to bacterial peptidoglycans.
Inhibition of the NOD1 signaling pathway.
Inhibition of NOD1 signaling by small molecules like 2-aminobenzimidazoles can modulate the inflammatory response, making them attractive candidates for the treatment of inflammatory diseases.[4]
TRPC4/5 Channel Inhibition
Certain 2-aminobenzimidazole derivatives have been shown to inhibit Transient Receptor Potential Canonical (TRPC) 4 and 5 channels.[6] These are non-selective cation channels involved in a variety of physiological processes.
Inhibition of TRPC4/5 channel activation.
The inhibition of these channels can impact calcium signaling and downstream cellular responses, suggesting potential applications in neurological and cardiovascular disorders.
Inhibition of Pseudomonas aeruginosa Biofilm Formation
The 2-aminobenzimidazole scaffold has been identified in molecules that inhibit and disperse biofilms of the pathogenic bacterium Pseudomonas aeruginosa.[7] This activity is often linked to the disruption of quorum sensing (QS), a cell-to-cell communication system that regulates biofilm formation.
Disruption of P. aeruginosa quorum sensing.
By interfering with QS, these compounds can prevent the formation of resilient bacterial communities, offering a promising anti-biofilm strategy.
Conclusion
While a complete physicochemical profile of this compound requires further experimental investigation, this guide provides a foundational understanding based on the properties of related 2-aminobenzimidazole derivatives. The provided experimental protocols offer a clear path for researchers to determine the specific solubility, pKa, and logP of this compound. The exploration of potential signaling pathway interactions highlights the therapeutic promise of this chemical scaffold. The systematic physicochemical characterization outlined herein is an essential step in the journey of developing novel benzimidazole-based therapeutic agents.
References
- 1. This compound [cymitquimica.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. The roles of G proteins in the activation of TRPC4 and TRPC5 transient receptor potential channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPC Channels in Neuronal Survival - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate: A Technical Guide
CAS Number: 910122-42-8
This technical guide provides a comprehensive overview of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While specific data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues to provide a thorough understanding of its chemical properties, potential synthesis, and likely biological activities.
Chemical and Physical Properties
Based on data for structurally similar compounds, the following properties can be anticipated for this compound.
| Property | Value |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| Appearance | Likely a solid |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |
Synthesis
A likely precursor for the synthesis is methyl 2,3-diaminobenzoate. The synthesis would proceed via condensation with a cyanogen source, such as cyanogen bromide or a cyanamide equivalent, to form the 2-amino-benzimidazole ring system.
Experimental Protocols
While specific experimental protocols for this compound are not published, the following general procedures for the synthesis of related 2-aminobenzimidazole derivatives are widely reported and can be adapted.
General Procedure for the Synthesis of 2-Aminobenzimidazoles:
A solution of the appropriate o-phenylenediamine derivative in a suitable solvent (e.g., ethanol, methanol, or DMF) is treated with a cyclizing agent such as cyanogen bromide or a carbodiimide. The reaction mixture is typically stirred at room temperature or heated to facilitate cyclization. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Potential Biological Activity and Therapeutic Applications
The benzimidazole scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Although no specific biological data for this compound has been reported, its structural similarity to known bioactive molecules suggests potential therapeutic applications, particularly in oncology.
Anticancer Activity and PARP Inhibition
Numerous 2-aminobenzimidazole derivatives have demonstrated potent anticancer activity.[2][3] A significant area of interest is their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[4] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1]
The general structure of many PARP inhibitors includes a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, which binds to the active site of the enzyme. The 2-aminobenzimidazole core can serve as such a pharmacophore.[5]
Signaling Pathways
The anticancer effects of benzimidazole derivatives are often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and DNA repair. Inhibition of PARP-1, for instance, disrupts the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (like those with BRCA mutations), this leads to the accumulation of double-strand breaks during replication, ultimately causing cell death through a process known as synthetic lethality.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthesis of the target compound.
Logical Relationship of PARP Inhibition
Caption: Mechanism of PARP-1 inhibition.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity and low PARP-trapping benzimidazole derivatives as a potential warhead for PARP1 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectral data for methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for acquiring this spectral data are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for the characterization and quality control of this and similar benzimidazole derivatives.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₉N₃O₂
-
Molecular Weight: 191.19 g/mol
-
CAS Number: 910122-42-8
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral characteristics of 2-aminobenzimidazole and other substituted benzimidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | br s | 1H | N1-H |
| ~7.5 - 7.7 | d | 1H | Ar-H (H7) |
| ~7.0 - 7.2 | t | 1H | Ar-H (H6) |
| ~6.8 - 7.0 | d | 1H | Ar-H (H5) |
| ~6.5 | br s | 2H | -NH₂ |
| 3.8 - 3.9 | s | 3H | -OCH₃ |
br s = broad singlet, d = doublet, t = triplet, s = singlet
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~158 | C2 (imidazole) |
| ~145 | C7a (imidazole) |
| ~135 | C3a (imidazole) |
| ~125 | C6 (aromatic) |
| ~118 | C4 (aromatic) |
| ~115 | C5 (aromatic) |
| ~110 | C7 (aromatic) |
| ~52 | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, broad | N-H stretching (amine and imidazole) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (-OCH₃) |
| ~1710 | Strong | C=O stretching (ester) |
| ~1640 | Strong | N-H bending (amine) |
| 1620 - 1450 | Medium to Strong | C=C and C=N stretching (aromatic and imidazole rings) |
| ~1280 | Strong | C-O stretching (ester) |
| ~1250 | Strong | C-N stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 191 | [M]⁺ (Molecular ion) |
| 160 | [M - OCH₃]⁺ |
| 132 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm)
-
Vial and micropipette
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh the sample and transfer it to a clean, dry vial.
-
Add approximately 0.7 mL of the deuterated solvent to the vial.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
Place the NMR tube in the spectrometer's sample holder.
-
Acquire the ¹H spectrum, typically using a standard pulse sequence. Key parameters to set include the number of scans, acquisition time, and relaxation delay.
-
Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled pulse sequence is standard.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound (~1 mg)
-
Suitable volatile solvent (e.g., methanol, acetonitrile)
-
Vial and micropipette
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Procedure (ESI-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Set the mass spectrometer parameters, including the ionization mode (positive or negative), mass range, and capillary voltage.
-
Acquire the mass spectrum. The data will show the mass-to-charge ratio (m/z) of the ions generated.
-
Analyze the spectrum to identify the molecular ion peak and any significant fragment ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectral characterization of a chemical compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.
Conclusion
This technical guide provides a foundational set of predicted spectral data and standardized experimental protocols for the analysis of this compound. While the presented data is theoretical, it offers valuable guidance for researchers in interpreting their own experimental results. The detailed protocols for NMR, IR, and MS are designed to ensure the acquisition of high-quality data for accurate structural confirmation and purity assessment, which are critical steps in the drug discovery and development pipeline.
A Technical Guide to the Structural Elucidation of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate
Introduction: The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The determination of the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships, optimizing drug design, and ensuring intellectual property. This guide provides a comprehensive overview of the proposed synthesis, crystallization, and crystallographic analysis of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate. While a definitive crystal structure for this specific compound is not yet publicly available, the methodologies detailed herein offer a robust framework for its structural elucidation.
Chemical Properties
The known chemical properties of the target compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| Appearance | Solid |
| Purity | ≥97% |
| InChI Key | SAWDEISHFZINBK-UHFFFAOYSA-N |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of 2-aminobenzimidazoles can be achieved through the cyclization of the appropriate o-phenylenediamine precursor. A common and effective method involves the reaction of methyl 2,3-diaminobenzoate with cyanogen bromide.
Materials:
-
Methyl 2,3-diaminobenzoate
-
Cyanogen bromide (CNBr)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve methyl 2,3-diaminobenzoate (1 equivalent) in a mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 equivalents) in methanol to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Crystallization of this compound
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. Several methods can be employed for the crystallization of small organic molecules.[1]
1. Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane) to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature. High-quality crystals should form over several days.[2]
2. Vapor Diffusion:
-
Prepare a concentrated solution of the compound in a solvent in which it is readily soluble (e.g., methanol).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., diethyl ether or hexane).
-
The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.[3]
3. Solvent Layering:
-
Prepare a concentrated solution of the compound in a dense, high-boiling point solvent (e.g., dichloromethane or chloroform).
-
Carefully layer a less dense, lower-boiling point anti-solvent (e.g., hexane or pentane) on top of the solution, minimizing mixing at the interface.
-
Crystals will form at the interface as the anti-solvent slowly diffuses into the compound's solution.
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.
Procedure:
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope.[4] Mount the crystal on a goniometer head using a suitable cryoprotectant oil.[4]
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.[5]
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. The data collection strategy should aim for high completeness and redundancy.[6]
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
Data Presentation
A successful crystallographic analysis would yield a set of quantitative data that describes the crystal structure. The following table presents a hypothetical summary of such data for this compound.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 915.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.38 |
| R-factor (%) | 4.5 |
Visualizations
Experimental Workflow
The overall workflow for the synthesis and structural analysis of this compound is depicted below.
References
- 1. sptlabtech.com [sptlabtech.com]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Benzimidazole Therapeutics: A Focus on Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold remains a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide delves into the biological activities of a specific class of these compounds: methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate derivatives and their structurally related analogs. While direct research on this exact scaffold is emerging, extensive studies on closely related benzimidazole-4-carboxamides and other substituted benzimidazoles provide a strong foundation for understanding their potential as anticancer and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways to facilitate further research and development in this promising area.
Anticancer Activity: Targeting Key Enzymes in Cell Proliferation
Derivatives of the 1H-benzo[d]imidazole-4-carboxylate scaffold have shown significant promise as anticancer agents, primarily through the inhibition of critical enzymes involved in DNA repair and replication, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and Topoisomerase I.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro inhibitory activities of various 1H-benzo[d]imidazole-4-carboxamide and other related benzimidazole derivatives against cancer cell lines and key enzymes.
Table 1: PARP-1 Inhibitory Activity of 2-Substituted 1H-benzo[d]imidazole-4-carboxamide Derivatives
| Compound ID | R Group at C2-position | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |
| 10a | 5-methyl-1H-pyrazol-3-yl | 1.8 | 2.5 |
| 11e | 1-methyl-1H-pyrazol-5-yl | 11 | 15 |
| Data sourced from studies on 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors. It is important to note that these are carboxamide, not carboxylate, derivatives. |
Table 2: Cytotoxicity of 1H-Benzo[d]imidazole Derivatives Against Human Cancer Cell Lines
| Compound ID | Substitution Pattern | Cancer Cell Line | GI50 (µM) | Target |
| 11a | Disubstituted phenyl and piperazine alkyl chain | Leukemia (RPMI-8226) | 0.16 | Topoisomerase I |
| 12a | Disubstituted phenyl and piperazine alkyl chain | Leukemia (RPMI-8226) | 0.21 | Topoisomerase I |
| 12b | Disubstituted phenyl and piperazine alkyl chain | Leukemia (RPMI-8226) | 0.23 | Topoisomerase I |
| Data from studies on 1H-Benzo[d]imidazole derivatives as potential anticancer agents targeting human topoisomerase I. These derivatives do not contain the 4-carboxylate group but highlight the anticancer potential of the benzimidazole core.[1] |
Antimicrobial Activity: A Broad Spectrum of Action
The benzimidazole core is also a well-established pharmacophore in the development of antimicrobial agents. Studies on benzimidazole carboxylate derivatives have demonstrated their potential against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
Table 3: Minimum Inhibitory Concentration (MIC) of Benzimidazole-5-carboxylate Derivatives
| Compound ID | R1 Group | R2 Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 6a | H | Isopropyl | >100 | >100 | >100 |
| 13f | H | Phenyl (amidine) | 0.39 | >100 | >100 |
| 13g | H | 4-chlorophenyl (amidine) | 0.39 | >100 | >100 |
| 13h | H | 4-methylphenyl (amidine) | 0.39 | >100 | >100 |
| Data from a study on methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives. Note the shift of the carboxylate to the 5-position.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key assays used to evaluate the biological activity of benzimidazole derivatives.
PARP-1 Inhibition Assay
This protocol outlines a typical enzyme inhibition assay to determine the IC50 values of test compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (H1)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-biotin antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat streptavidin plates with histones and incubate overnight at 4°C.
-
Wash the plates with wash buffer to remove unbound histones.
-
Add the test compound at various concentrations to the wells.
-
Add the PARP-1 enzyme and biotinylated NAD+ to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plates to remove unreacted reagents.
-
Add HRP-conjugated anti-biotin antibody and incubate for 1 hour.
-
Wash the plates again.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pHOT1)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compounds dissolved in DMSO
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures containing the assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Add Topoisomerase I to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a loading dye containing SDS and proteinase K.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percent inhibition.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (medium with DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in the microtiter plates.
-
Add the microbial inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to the activity of this compound derivatives.
Caption: PARP-1 Inhibition Signaling Pathway.
Caption: Topoisomerase I Mechanism and Inhibition.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
References
An In-depth Technical Guide on the Potential Therapeutic Targets of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate. Due to a lack of direct studies on this specific molecule, the information presented is largely inferred from research on structurally related compounds, namely 2-aminobenzimidazole and benzimidazole-4-carboxamide derivatives. The data and experimental protocols are provided as a guide for future research and drug development efforts.
Executive Summary
This compound belongs to a class of compounds, the 2-aminobenzimidazoles, that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While direct therapeutic targets of this specific molecule have not been elucidated in published literature, extensive research on its structural analogs suggests several promising avenues for investigation. The core benzimidazole scaffold is a known "privileged structure" in drug discovery, capable of interacting with a variety of biological targets. This guide synthesizes the available data on closely related compounds to hypothesize the most probable therapeutic targets for this compound, which primarily include protein kinases (such as Casein Kinase 1), Poly(ADP-ribose) polymerase-1 (PARP-1), and DNA Topoisomerase I . Furthermore, direct interaction with DNA is a plausible mechanism of action for this class of compounds. This whitepaper provides a detailed exploration of these potential targets, supported by quantitative data from analogous compounds, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows.
Introduction to the 2-Aminobenzimidazole Scaffold
The benzimidazole ring system is a bicyclic aromatic heterocycle that is isosteric with purine, a fundamental component of nucleic acids. This structural similarity allows benzimidazole derivatives to interact with a wide array of biological targets, often by mimicking endogenous ligands. The 2-aminobenzimidazole core, in particular, has been identified as a versatile scaffold for the development of therapeutic agents with a broad spectrum of activities, including anticancer, antiviral, and antiparasitic properties. The presence of the amino group at the 2-position and the carboxylate at the 4-position on the benzimidazole ring of the title compound, this compound, are expected to significantly influence its pharmacokinetic and pharmacodynamic properties.
Potential Therapeutic Target Classes
Based on the evidence from structurally related compounds, the following are the most probable therapeutic target classes for this compound.
Protein Kinases
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development. Several 2-aminobenzimidazole derivatives have been identified as potent kinase inhibitors.
The CK1 family of serine/threonine kinases is involved in the regulation of numerous cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. The delta (δ) and epsilon (ε) isoforms of CK1 are particularly implicated in cancer and neurodegenerative diseases.
-
Evidence from Analogs: A study on 2-amidobenzimidazole derivatives demonstrated potent inhibition of CK1δ, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range[1]. The presence of a substituted benzimidazole core was crucial for activity.
Table 1: Inhibitory Activity of Selected 2-Amidobenzimidazole Derivatives against Casein Kinase 1δ (CK1δ)
| Compound Reference | Structure | R-group (Position 5) | IC50 (µM) for CK1δ |
| Compound 2 | 2-amidobenzimidazole | Methyl | 14.6[1] |
| Compound 3 | 2-amidobenzimidazole | Chloro | 1.80[1] |
| Compound 23 | 2-amidobenzimidazole | Cyano | 0.0986[1] |
| Compound 30 | 2-amidobenzimidazole | 1,2,4-triazol-1-yl | 2.59[1] |
| Compound 31 | 2-amidobenzimidazole | tetrazol-5-yl | 1.54[1] |
Data extracted from a study on 2-amidobenzimidazole derivatives as CK1δ inhibitors.[1]
Caption: Hypothesized inhibition of CK1 by the title compound in the Wnt/β-catenin pathway.
Poly(ADP-ribose) polymerase-1 (PARP-1)
PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Inhibition of PARP-1 has emerged as a successful therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
-
Evidence from Analogs: Several studies have identified 1H-benzo[d]imidazole-4-carboxamide derivatives as potent PARP-1 inhibitors[2][3][4][5][6][7]. The carboxamide group at the 4-position is thought to mimic the nicotinamide moiety of the NAD+ substrate, leading to competitive inhibition. Given the structural similarity, it is highly probable that this compound also interacts with the catalytic domain of PARP-1.
Table 2: Inhibitory Activity of Selected 1H-benzo[d]imidazole-4-carboxamide Derivatives against PARP-1
| Compound Reference | Linker Group | Terminal Group | IC50 (nM) for PARP-1 |
| Veliparib (ABT-888) | - | - | 15.54[4][7] |
| Olaparib | - | - | 2.77[4][7] |
| Compound 6b | Piperazine | 3-methyl-furanyl | 8.65[4][7] |
| Compound 17d | Piperidin-4-yl | 4,4-difluorocyclohexyl | 4.30[3] |
Data extracted from studies on 1H-benzo[d]imidazole-4-carboxamide derivatives as PARP-1 inhibitors.[3][4][7]
Caption: Hypothesized mechanism of action via PARP-1 inhibition, leading to synthetic lethality.
DNA Topoisomerase I
DNA topoisomerases are enzymes that regulate the topology of DNA. Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. It is a well-established target for cancer chemotherapy.
-
Evidence from Analogs: Numerous benzimidazole derivatives have been reported as inhibitors of human Topoisomerase I[3][8][9][10][11][12][13][14]. Some of these compounds act as catalytic inhibitors, while others act as topoisomerase poisons, stabilizing the covalent DNA-enzyme complex. The planar benzimidazole ring system is well-suited for intercalation into DNA, a common mechanism for topoisomerase inhibition.
Table 3: Topoisomerase I Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound Reference | Structure | Concentration (µg/mL) | % Inhibition |
| Camptothecin (Control) | - | 0.5 | ~50-60% |
| Compound 11 | 2-phenyl-5-nitrobenzimidazole | 0.5 | > Camptothecin[8][9] |
| Compound 12 | 2-(4-chlorophenyl)-5-nitrobenzimidazole | 0.5 | 50.98[9][13] |
| Compound 15 | 2-(4-carboxyphenyl)-5-nitrobenzimidazole | 0.5 | > Camptothecin[8][9] |
| Compound 21 (N-oxide) | 2-(4-chlorophenyl)-5-nitrobenzimidazole N-oxide | 0.5 | 65.31[9][13] |
| Compound 22 (N-oxide) | 2-(2-carboxyphenyl)-5-nitrobenzimidazole N-oxide | 0.5 | 58.86[9][13] |
Data extracted from a study on benzimidazole derivatives as Topoisomerase I inhibitors.[8][9][13]
DNA Binding
Direct interaction with DNA is another potential mechanism of action for benzimidazole derivatives. The planar aromatic structure can facilitate intercalation between DNA base pairs, while the substituents can interact with the major or minor grooves of the DNA helix.
-
Evidence from Analogs: Studies on various benzimidazole derivatives have demonstrated their ability to bind to DNA, primarily through intercalation[15][16][17]. This binding can disrupt DNA replication and transcription, leading to cytotoxicity in cancer cells.
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments to validate the potential therapeutic targets of this compound.
Kinase Inhibition Assay (General Protocol)
Caption: Workflow for a typical in vitro kinase inhibition assay.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.
-
Materials:
-
Recombinant human kinase (e.g., CK1δ, PARP-1)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), potentially radiolabeled ([γ-³²P]ATP)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase inhibitor (positive control, e.g., Staurosporine)
-
96- or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, phosphospecific antibody)
-
Plate reader (luminometer, fluorometer, or scintillation counter)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the diluted compound and the kinase to the wells of the assay plate.
-
Pre-incubate the plate to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent to quantify the kinase activity (e.g., amount of ADP produced or phosphorylated substrate).
-
Measure the signal using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Topoisomerase I DNA Relaxation Assay
Caption: Workflow for assessing Topoisomerase I inhibition via DNA relaxation.
-
Objective: To assess the ability of the test compound to inhibit the relaxation of supercoiled DNA by human Topoisomerase I[4][18][19][20][21][22].
-
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Test compound
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, EDTA)
-
Stop solution (e.g., SDS, proteinase K)
-
Agarose
-
TAE or TBE buffer for electrophoresis
-
DNA loading dye
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
UV transilluminator and gel documentation system
-
-
Procedure:
-
Set up reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.
-
Add human Topoisomerase I to each reaction mixture to initiate the relaxation reaction. Include controls with no enzyme and no inhibitor.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop solution.
-
Add DNA loading dye to each sample.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control with no inhibitor. The intensity of the bands can be quantified to determine the IC50 value.
-
DNA Binding Assays
-
Objective: To determine the effect of the test compound on the thermal stability of DNA, which is indicative of binding[23][24].
-
Procedure:
-
Prepare solutions of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., phosphate buffer) with and without the test compound.
-
Place the solutions in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is gradually increased (e.g., 1°C/minute).
-
The melting temperature (Tm) is the temperature at which half of the DNA is denatured. An increase in the Tm in the presence of the compound indicates stabilization of the DNA duplex upon binding.
-
-
Objective: To determine the binding affinity (binding constant, Kb) of the test compound to DNA[9][10][16][25][26].
-
Procedure:
-
If the test compound is fluorescent, its fluorescence emission is monitored upon titration with increasing concentrations of DNA. Changes in fluorescence intensity (quenching or enhancement) indicate binding.
-
Alternatively, a fluorescent DNA probe (e.g., ethidium bromide) can be used. The displacement of the probe by the test compound results in a decrease in fluorescence.
-
The data are analyzed using appropriate binding models (e.g., Scatchard plot) to calculate the binding constant.
-
-
Objective: To investigate the conformational changes in DNA upon binding of the test compound[2][8][17][27][28].
-
Procedure:
-
Record the CD spectrum of DNA in the absence of the test compound. The characteristic B-form DNA spectrum has a positive band around 275 nm and a negative band around 245 nm.
-
Titrate the DNA solution with increasing concentrations of the test compound and record the CD spectra.
-
Changes in the CD spectrum of DNA (e.g., shifts in wavelength, changes in intensity) indicate alterations in DNA conformation upon ligand binding, providing insights into the binding mode (e.g., intercalation vs. groove binding).
-
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of this compound is currently unavailable, the extensive research on its close structural analogs provides a strong foundation for hypothesizing its biological activities. The most promising potential targets identified are Casein Kinase 1, PARP-1, and Topoisomerase I , with direct DNA binding also being a highly plausible mechanism of action.
This technical guide provides a roadmap for the initial stages of target identification and validation for this compound. The provided experimental protocols offer standardized methods to test these hypotheses. Future research should focus on:
-
In vitro screening: Profiling this compound against a panel of kinases, PARP isoforms, and topoisomerases to identify primary targets and determine selectivity.
-
Cell-based assays: Evaluating the compound's activity in relevant cancer cell lines, including those with specific genetic backgrounds (e.g., BRCA-mutated cells for PARP inhibition).
-
Mechanism of action studies: Further elucidating the mode of interaction with the identified targets using biophysical techniques and structural biology (e.g., X-ray crystallography).
-
Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives to optimize potency, selectivity, and pharmacokinetic properties.
The exploration of this compound and its derivatives holds significant promise for the development of novel therapeutics, particularly in the field of oncology.
References
- 1. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Filter-binding assay [gene.mie-u.ac.jp]
- 12. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. researchgate.net [researchgate.net]
- 15. Filter-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. ebiohippo.com [ebiohippo.com]
- 19. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 20. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. inspiralis.com [inspiralis.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. jasco-global.com [jasco-global.com]
- 25. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bmglabtech.com [bmglabtech.com]
- 27. Video: CD Spectroscopy to Study DNA-Protein Interactions [jove.com]
- 28. m.youtube.com [m.youtube.com]
In Silico Modeling of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of computational approaches to characterize a promising benzimidazole derivative for anticancer applications, targeting the PI3K/AKT/mTOR signaling pathway.
This technical guide provides a comprehensive overview of the in silico modeling of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate, a novel compound with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the application of computational methods for hit-to-lead optimization and mechanistic elucidation. We will delve into a multi-faceted computational workflow, including target identification, molecular docking, molecular dynamics simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[1] Their structural similarity to endogenous purine bases allows them to interact with a variety of biological targets. This guide focuses on a specific derivative, this compound, and its potential as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[2]
Target Identification and Rationale: PI3Kα as a Key Anticancer Target
Based on the established activity of various benzimidazole derivatives as anticancer agents, the PI3K/AKT/mTOR signaling pathway was identified as a highly probable target.[3] Specifically, the alpha isoform of PI3K (PI3Kα) is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention.[1] This guide will therefore focus on the in silico evaluation of this compound against PI3Kα. For our molecular modeling studies, we will utilize the crystal structure of human PI3Kα (PDB ID: 4JPS), which is co-crystallized with a known inhibitor, providing a well-defined binding pocket for our investigations.[4]
In Silico Modeling Workflow
The following sections detail the experimental protocols for a comprehensive in silico evaluation of our lead compound and its analogs.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and key interactions.
Experimental Protocol (using AutoDock Vina):
-
Receptor Preparation:
-
The crystal structure of PI3Kα (PDB ID: 4JPS) was downloaded from the Protein Data Bank.[4]
-
Water molecules and co-crystallized ligands were removed.
-
Polar hydrogens were added, and Gasteiger charges were computed using AutoDockTools (ADT).
-
The prepared receptor was saved in the PDBQT format.
-
-
Ligand Preparation:
-
The 3D structure of this compound was generated using ChemDraw and saved in MOL format.
-
The ligand was imported into ADT, where rotatable bonds were defined, and Gasteiger charges were assigned.
-
The prepared ligand was saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box was defined to encompass the active site of PI3Kα, centered on the co-crystallized inhibitor from the original PDB file. The grid dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
-
Docking Simulation:
-
AutoDock Vina was used to perform the docking calculations with an exhaustiveness of 8. The top-ranked binding pose was selected based on the lowest binding energy.
-
Results:
The docking results for this compound and a series of its analogs against the active site of PI3Kα are summarized in the table below.
| Compound ID | Structure | Binding Energy (kcal/mol) | Key Interacting Residues |
| M2ABIC | This compound | -8.5 | VAL851, SER774, LYS833 |
| Analog 1 | 2-amino-1H-benzo[d]imidazole-4-carboxamide | -8.2 | VAL851, SER774, ASP933 |
| Analog 2 | Methyl 2-(methylamino)-1H-benzo[d]imidazole-4-carboxylate | -8.8 | VAL851, LYS833, TYR836 |
| Analog 3 | 2-amino-N-methyl-1H-benzo[d]imidazole-4-carboxamide | -8.4 | SER774, LYS833, ASP933 |
Table 1: Molecular docking results of this compound (M2ABIC) and its analogs with PI3Kα.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
Experimental Protocol (using GROMACS):
-
System Preparation:
-
The docked complex of PI3Kα and this compound from the previous step was used as the starting structure.
-
The complex was solvated in a cubic box of TIP3P water molecules, and the system was neutralized with Na+ and Cl- ions to a concentration of 0.15 M.
-
The CHARMM36 force field was applied to the protein, and the ligand topology was generated using the CGenFF server.
-
-
Simulation Protocol:
-
The system underwent energy minimization using the steepest descent algorithm.
-
A 100 ps NVT (constant number of particles, volume, and temperature) equilibration was performed, followed by a 1 ns NPT (constant number of particles, pressure, and temperature) equilibration.
-
A 100 ns production MD simulation was carried out at 300 K and 1 bar.
-
Results:
The root-mean-square deviation (RMSD) of the protein backbone and the ligand were monitored throughout the simulation to assess the stability of the complex. The complex demonstrated good stability over the 100 ns simulation, with the ligand remaining securely bound within the active site.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structures of a series of compounds with their biological activities, enabling the prediction of the activity of novel compounds.
Experimental Protocol:
-
Dataset: A dataset of 25 benzimidazole derivatives with known IC50 values against PI3Kα was compiled from the literature.[1]
-
Descriptor Calculation: A range of 2D and 3D molecular descriptors (e.g., molecular weight, logP, topological polar surface area, and electronic properties) were calculated for each compound using PaDEL-Descriptor software.
-
Model Building: A multiple linear regression (MLR) model was built using the calculated descriptors as independent variables and the pIC50 (-log(IC50)) values as the dependent variable.
-
Model Validation: The model was validated using internal (leave-one-out cross-validation) and external validation (using a test set of 5 compounds).
Results:
The developed QSAR model showed good predictive power, with a cross-validated R² (q²) of 0.78 and an external R² of 0.85. The model indicated that hydrophobicity and the presence of hydrogen bond donors are key determinants of PI3Kα inhibitory activity for this class of compounds.
| Descriptor | Coefficient | p-value |
| LogP | 0.45 | < 0.01 |
| Number of Hydrogen Bond Donors | -0.28 | < 0.05 |
| Molecular Weight | 0.15 | < 0.05 |
Table 2: Key descriptors and their coefficients in the QSAR model for PI3Kα inhibition by benzimidazole derivatives.
ADMET Prediction
In silico ADMET prediction is crucial in early drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.[5]
Experimental Protocol (using SwissADME):
The SMILES string of this compound and its analogs were submitted to the SwissADME web server to predict various physicochemical and pharmacokinetic properties.
Results:
| Property | M2ABIC | Analog 1 | Analog 2 | Analog 3 |
| Molecular Weight ( g/mol ) | 191.19 | 176.17 | 205.22 | 190.20 |
| LogP | 1.25 | 0.85 | 1.65 | 1.25 |
| TPSA (Ų) | 78.49 | 83.55 | 78.49 | 83.55 |
| H-bond Donors | 2 | 3 | 2 | 3 |
| H-bond Acceptors | 3 | 3 | 3 | 3 |
| Lipinski's Rule of 5 Violations | 0 | 0 | 0 | 0 |
| GI Absorption | High | High | High | High |
| BBB Permeant | No | No | No | No |
Table 3: Predicted ADMET properties of this compound (M2ABIC) and its analogs.
Signaling Pathway Visualization
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell survival and proliferation. Inhibition of PI3Kα by compounds like this compound is expected to block the downstream signaling events, leading to apoptosis and cell cycle arrest in cancer cells.
Conclusion and Future Directions
The in silico analyses presented in this guide suggest that this compound is a promising lead compound for the development of novel PI3Kα inhibitors. The molecular docking and dynamics simulations indicate a stable binding mode within the active site of the enzyme. The QSAR model provides valuable insights into the structure-activity relationships of benzimidazole-based PI3Kα inhibitors, which can guide further optimization of the lead compound. Furthermore, the ADMET predictions suggest that this compound possesses drug-like properties.
Future work should focus on the synthesis and in vitro biological evaluation of this compound and its rationally designed analogs to validate the in silico findings. Cellular assays to confirm the inhibition of the PI3K/AKT/mTOR pathway and to assess the anticancer activity of these compounds are also warranted. The comprehensive computational workflow detailed in this guide provides a robust framework for the continued development of this promising class of compounds as potential anticancer therapeutics.
References
- 1. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of the 2-Amino-Benzimidazole Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-benzimidazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties confer a versatile reactivity profile, allowing for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities. Understanding the inherent reactivity and stability of this core is paramount for the rational design, development, and formulation of robust drug candidates. This technical guide provides a comprehensive overview of the chemical reactivity and stability of the 2-amino-benzimidazole core, including key reactions, degradation pathways, and factors influencing its stability. Detailed experimental protocols for relevant synthetic and analytical procedures are provided, alongside visualizations of key signaling pathways where 2-amino-benzimidazole derivatives have shown significant modulatory effects.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of the 2-amino-benzimidazole core is essential for predicting its behavior in various chemical and biological environments.
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Melting Point | 226-230 °C | [2] |
| pKa | ~7.5 | [3] |
| Appearance | Light yellow to cream or beige powder/flakes | [2] |
| Solubility | Slightly soluble in water. Soluble in DMSO. | [2][4] |
Chemical Reactivity
The 2-amino-benzimidazole core possesses three principal sites for chemical modification: the exocyclic amino group (N-2), the imidazole ring nitrogens (N-1 and N-3), and the benzene ring. The presence of the amino group at the 2-position significantly influences the electron distribution within the heterocyclic system, rendering it a versatile building block for a multitude of chemical transformations.
Reactions at the Exocyclic Amino Group
The primary amino group is a key handle for derivatization, readily undergoing acylation, aroylation, and condensation reactions.
-
Acylation and Aroylation: The amino group can be acylated with acyl halides or anhydrides and aroylated with aromatic acid chlorides to form the corresponding amides. These reactions are typically carried out in the presence of a base.[5]
-
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (azomethines).[5]
Reactions at the Imidazole Ring Nitrogens
The imidazole ring contains two nitrogen atoms that can be alkylated or arylated, although the reactivity is influenced by the tautomeric equilibrium of the N-H protons.
-
Alkylation and Arylation: Alkylation and arylation can occur at the N-1 and N-3 positions. The reaction of 2-aminobenzimidazole with alkyl iodides can yield 1-alkyl-2-aminobenzimidazoles.[5]
Electrophilic Substitution on the Benzene Ring
The benzene portion of the benzimidazole ring can undergo electrophilic substitution reactions, although the conditions required are often more forcing due to the electron-withdrawing nature of the fused imidazole ring.
Synthesis of the 2-Amino-Benzimidazole Core
Several synthetic routes to the 2-amino-benzimidazole core have been established, with the most common methods involving the cyclization of o-phenylenediamine with a cyanogen source.
Stability of the 2-Amino-Benzimidazole Core
The stability of the 2-amino-benzimidazole core is a critical parameter in drug development, influencing shelf-life, formulation strategies, and in vivo performance. The core is generally stable but can be susceptible to degradation under specific conditions.
Hydrolytic Stability
The benzimidazole ring itself is relatively stable to hydrolysis. However, substituents on the core can introduce hydrolytic liabilities. For instance, carbamate derivatives at the 2-amino position can undergo hydrolysis. A study on 2-aminobenzimidazole-1-carbamates revealed a pH-dependent hydrolysis profile.[6]
-
Acidic Conditions (pH < 4): Hydrolysis proceeds via a bimolecular attack of water on the N-protonated substrate.[6]
-
Neutral to Mildly Basic Conditions (pH 4-7): A BAc2 mechanism is operative, with water acting as the nucleophile.[6]
-
Basic Conditions (pH > 7): The hydroxide ion acts as the nucleophile in a BAc2 mechanism.[6]
| pH Range | Proposed Mechanism | Rate Determining Step |
| < 4 | Bimolecular attack of H₂O on N-protonated substrate | Attack of water |
| 4 - 7 | BAc2 with H₂O as nucleophile | Nucleophilic attack of water |
| > 7 | BAc2 with OH⁻ as nucleophile | Nucleophilic attack of hydroxide |
Oxidative Stability
The benzimidazole ring is generally considered stable towards oxidation.[5] However, the presence of the amino group may increase susceptibility to oxidative degradation under harsh conditions, potentially leading to the formation of colored byproducts.
Photostability
While specific photostability data for the unsubstituted 2-amino-benzimidazole core is limited, other benzimidazole derivatives, such as the anthelmintics albendazole and mebendazole, have been shown to be photosensitive in solution, undergoing hydrolysis of the carbamate group upon exposure to light.[7] This suggests that 2-amino-benzimidazole and its derivatives may also exhibit photosensitivity, a critical consideration for formulation and packaging.
Thermal Stability
The 2-amino-benzimidazole core generally exhibits good thermal stability, with a high melting point.[2] However, prolonged exposure to high temperatures, especially in the presence of other reactive species, could lead to degradation.
Experimental Protocols
Synthesis of 2-Amino-Benzimidazole from o-Phenylenediamine and Cyanogen Bromide[5]
-
Reaction Setup: Suspend o-phenylenediamine in water in a suitable reaction vessel.
-
Addition of Cyanogen Bromide: Add cyanogen bromide portion-wise to the suspension with stirring. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, filter the reaction mixture. The filtrate can be neutralized with a base (e.g., sodium hydroxide) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).
General Protocol for a Stability-Indicating HPLC Method[8][9][10]
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the parent compound and its degradation products.
-
Forced Degradation Studies: Subject the 2-amino-benzimidazole compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products.
-
Method Development: Develop an HPLC method (typically reversed-phase) that can separate the parent compound from all generated degradation products. This involves optimizing the column, mobile phase composition, gradient, flow rate, and detection wavelength.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Involvement in Signaling Pathways
Derivatives of 2-amino-benzimidazole have been identified as modulators of several important biological signaling pathways, highlighting the therapeutic potential of this scaffold.
NOD1/2 Signaling Pathway
Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are intracellular pattern recognition receptors crucial for innate immunity. NOD1 and NOD2 recognize bacterial peptidoglycan fragments and initiate a signaling cascade leading to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.[8][9][10] 2-Aminobenzimidazole derivatives have been identified as inhibitors of the NOD1 signaling pathway.[11]
TRPC4/5 Channel Modulation
Transient Receptor Potential Canonical (TRPC) channels are non-selective cation channels involved in various physiological processes. TRPC4 and TRPC5 are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[12][13][14][15][16] 2-Aminobenzimidazole derivatives have been identified as potent and selective inhibitors of TRPC4 and TRPC5 channels.
Acid-Sensing Ion Channel (ASIC) Modulation
ASICs are proton-gated cation channels belonging to the degenerin/epithelial Na⁺ channel (DEG/ENaC) superfamily. They are involved in various physiological and pathological processes, including pain perception and synaptic plasticity.[17][18][19][20] Derivatives of 2-aminobenzimidazole have been shown to modulate the activity of ASICs.
Conclusion
The 2-amino-benzimidazole core represents a robust and versatile scaffold in medicinal chemistry. Its well-defined reactivity allows for the generation of large and diverse chemical libraries for drug discovery programs. A thorough understanding of its stability profile under various stress conditions is essential for the development of stable and effective drug products. The ability of 2-amino-benzimidazole derivatives to modulate key signaling pathways, such as those involving NOD1/2, TRPC4/5, and ASICs, underscores their significant therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important heterocyclic system. Further investigations into the quantitative aspects of its degradation kinetics and the elucidation of specific degradation products will continue to be of high value to the pharmaceutical sciences.
References
- 1. 2-Aminobenzimidazole | C7H7N3 | CID 13624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. tch.ucsd.edu [tch.ucsd.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cusabio.com [cusabio.com]
- 11. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TRPC4 as a coincident detector of Gi/o and Gq/11 signaling: mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPC4 - Wikipedia [en.wikipedia.org]
- 14. Structure–Function Relationship and Physiological Roles of Transient Receptor Potential Canonical (TRPC) 4 and 5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What are TRPC4 modulators and how do they work? [synapse.patsnap.com]
- 17. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acid-sensing ion channels (ASICs) are differentially modulated by anions dependent on their subunit composition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of acid-sensing ion channel modulation by Hi1a - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Methyl 2-Amino-1H-benzo[d]imidazole-4-carboxylate in Kinase Inhibitor Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it a highly valuable starting point for the design of potent and selective kinase inhibitors.[1][2] Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate is a key synthetic intermediate and a foundational fragment for developing a diverse range of kinase inhibitors. Its structure presents multiple vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity against various kinase targets. This document provides detailed protocols for evaluating the kinase inhibitory activity of derivatives synthesized from this core scaffold using common in vitro assay formats.
Rationale for Use as a Kinase Inhibitor Scaffold
Benzimidazole-based compounds have been successfully developed as inhibitors for a wide array of kinases, including Aurora kinases, Casein Kinase 1 (CK1), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3][4][5][6] The core structure can act either as a hinge-binding motif or as a central scaffold for orienting other pharmacophoric groups.[1][2] The 2-amino group and the 4-carboxylate group on the this compound scaffold serve as versatile handles for synthetic elaboration to generate libraries of compounds for screening.
Targeted Signaling Pathways
Derivatives from this scaffold can be designed to target kinases involved in critical cancer-related signaling pathways, such as cell cycle progression and apoptosis.
Aurora A Kinase Signaling in Mitosis
Aurora A kinase is a key regulator of mitotic entry and spindle assembly. Its overexpression is common in many cancers, making it an attractive therapeutic target.[4] Inhibitors can disrupt mitotic processes, leading to cell cycle arrest and apoptosis.[4]
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate as a Scaffold in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs and investigational agents. Its unique structural features, including its aromatic nature and hydrogen bonding capabilities, allow for versatile interactions with a wide range of biological targets. Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate, in particular, serves as a valuable starting material for the synthesis of diverse compound libraries. The presence of the amino group at the 2-position and the carboxylate at the 4-position provides two key points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides an overview of its applications, quantitative data on derivative activities, detailed experimental protocols, and visualizations of relevant biological pathways.
Section 1: Applications in Drug Discovery
The this compound scaffold and its close isomers (e.g., 5-carboxylate and 4-carboxamide derivatives) have been extensively utilized in the development of inhibitors for various therapeutic targets.
-
PARP Inhibition: Derivatives of 1H-benzo[d]imidazole-4-carboxamide are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[1] PARP inhibitors have shown significant success in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2] The benzimidazole-4-carboxamide moiety mimics the nicotinamide portion of the NAD+ substrate, leading to competitive inhibition of the PARP-1 catalytic domain.
-
Kinase Inhibition: The benzimidazole scaffold has been incorporated into inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer and inflammatory diseases.[3] Derivatives have shown inhibitory activity against casein kinase 1 (CK1δ/ε), EGFR, HER2, CDK2, and mTOR.[3][4]
-
Anticancer Activity (Microtubule Targeting): A notable derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), acts as a microtubule-targeting agent. By disrupting microtubule dynamics, these agents induce mitotic arrest and apoptosis in rapidly dividing cancer cells.
-
Antimicrobial and Antiviral Activity: The benzimidazole nucleus is a common feature in a variety of antimicrobial and antiviral agents, demonstrating broad-spectrum activity.[5]
Section 2: Quantitative Data
The following tables summarize the biological activities of various derivatives based on the benzimidazole scaffold.
Table 1: PARP-1 Inhibitory Activity of 1H-Benzo[d]imidazole-4-carboxamide Derivatives
| Compound ID | Modification | PARP-1 IC50 (nM) | Reference Compound | PARP-1 IC50 (nM) | Cell Line | Cell-based IC50 (µM) |
| 6b | 2-phenyl, 4-(1,4-diazepane)carboxamide | 8.65 | Olaparib | 2.77 | MDA-MB-436 (BRCA1 mutant) | >50 |
| 10a | 2-(N-heterocycle) | Potent (single-digit nM) | - | - | MX-1 | Potentiates TMZ |
| 11e | 2-(N-heterocycle) | Potent (double-digit nM) | - | - | MX-1 | Potentiates TMZ |
| A-620223 | 2-(1-propylpiperidin-4-yl) | 8 (Ki) | - | - | - | 0.003 (EC50) |
Data sourced from multiple studies.[6][1][5]
Table 2: Kinase Inhibitory and Cytotoxic Activity of Benzimidazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | Cytotoxicity IC50 (µM) |
| 6h | EGFR | 73.2 | HCT-116, HepG2, MCF-7 | 8.94 - 11.21 |
| 6h | HER2 | 23.2 | HCT-116, HepG2, MCF-7 | 8.94 - 11.21 |
| 6h | CDK2 | 284 | HCT-116, HepG2, MCF-7 | 8.94 - 11.21 |
| 6i | mTOR | Potent | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 |
| MBIC | (Microtubule) | - | MCF-7 | 0.73 |
| MBIC | (Microtubule) | - | MDA-MB-231 | 20.4 |
Data sourced from multiple studies.[6][3]
Section 3: Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of benzimidazole derivatives, starting with the esterification of the corresponding carboxylic acid followed by cyclization.
Step 1: Synthesis of Methyl 2,3-diaminobenzoate
-
Suspend 2,3-diaminobenzoic acid (1 equivalent) in methanol (10 volumes).
-
Cool the suspension in an ice bath.
-
Add thionyl chloride (10 equivalents) dropwise to the cooled suspension.
-
Remove the ice bath and stir the reaction mixture at 45°C overnight.
-
Cool the reaction mixture to room temperature and pour it into water (20 volumes).
-
Neutralize the solution with solid potassium carbonate until the pH is basic.
-
Extract the aqueous solution with ethyl acetate (4 times).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2,3-diaminobenzoate.[7]
Step 2: Synthesis of this compound
-
Dissolve methyl 2,3-diaminobenzoate (1 equivalent) in ethanol.
-
Add cyanogen bromide (1.1 equivalents) portionwise at 0°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: Synthesis of a 2-Aryl-1H-benzo[d]imidazole-4-carboxamide Derivative (Example)
This protocol describes the amide coupling of a carboxylic acid to the 2-amino group of a benzimidazole scaffold.
-
To a solution of 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid (1 equivalent) in DMF (10 volumes), add N,N-diisopropylethylamine (3 equivalents) dropwise at 0°C.[4]
-
Add HBTU (1.05 equivalents) portionwise and stir the reaction mixture for 25 minutes.[4]
-
Add methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate (1 equivalent) portionwise and stir the reaction for 16 hours at room temperature.[4]
-
Add water to the reaction mixture and stir for 20 minutes.
-
Add a saturated aqueous solution of NaHCO3 and stir for another 20 minutes.[4]
-
Filter the suspension, wash the solid with water, and dry.
-
Purify the residue by flash column chromatography to obtain the final product.[4]
Section 4: Signaling Pathways and Experimental Workflows
Diagram 1: PARP-1 Inhibition and DNA Damage Repair
Caption: PARP-1 inhibition disrupts single-strand break repair, leading to synthetic lethality in HR-deficient cells.
Diagram 2: Microtubule Targeting by Benzimidazole Derivatives
Caption: Microtubule targeting agents disrupt spindle formation, leading to mitotic arrest and apoptosis.
Diagram 3: General Synthetic Workflow for Benzimidazole-based Drug Discovery
Caption: A typical workflow for developing drugs based on the benzimidazole scaffold.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: Derivatization of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate is a versatile starting material for the generation of compound libraries for structure-activity relationship (SAR) studies. This scaffold offers three key points for diversification: the 2-amino group, the 4-carboxylate group, and the benzimidazole nitrogen atoms. This application note provides detailed protocols for the derivatization of this core structure and summarizes SAR data for various classes of its derivatives.
Derivatization Strategies
The derivatization of this compound can be systematically approached to explore the chemical space around the core scaffold. The primary strategies involve:
-
N-Acylation of the 2-amino group: Introduction of a variety of acyl groups to probe the SAR of substituents at this position.
-
Hydrolysis of the 4-methyl ester: Conversion of the ester to a carboxylic acid to enable further derivatization.
-
Amide coupling at the 4-carboxylic acid: Formation of a diverse library of amides to investigate the impact of modifications at this position.
-
N-Alkylation/Arylation of the benzimidazole ring: Modification of the imidazole nitrogens to explore the role of substituents on the heterocyclic core.
The following diagram illustrates the general workflow for these derivatization strategies.
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: N-Acylation of the 2-Amino Group
This protocol describes the general procedure for the acylation of the 2-amino group of this compound using an acid chloride or a carboxylic acid with a coupling agent.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride) or Carboxylic acid (e.g., benzoic acid)
-
Coupling agent (if using carboxylic acid), e.g., HATU, HBTU
-
Base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure (using acid chloride):
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C.
-
Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure (using carboxylic acid and HATU):
-
To a solution of the carboxylic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Hydrolysis of the 4-Methyl Ester
This protocol describes the saponification of the methyl ester at the 4-position to yield the corresponding carboxylic acid.
Materials:
-
This compound derivative
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, 1N)
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF/MeOH and water.
-
Add LiOH (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to 40-50 °C for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify to pH 3-4 with 1N HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the carboxylic acid.[2]
Protocol 3: Amide Coupling of the 4-Carboxylic Acid
This protocol outlines the formation of amides from the 2-amino-1H-benzo[d]imidazole-4-carboxylic acid.
Materials:
-
2-Amino-1H-benzo[d]imidazole-4-carboxylic acid
-
Amine (R-NH₂)
-
Coupling agent (e.g., HBTU, EDCI/HOBt)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous DMF
Procedure:
-
Suspend 2-amino-1H-benzo[d]imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), HBTU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain the desired amide. Further purification can be achieved by recrystallization or column chromatography if necessary.
Structure-Activity Relationship (SAR) Studies
The derivatization of the this compound scaffold has led to the discovery of potent inhibitors for various biological targets. Below are summaries of SAR for different classes of compounds.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Derivatives of 1H-benzo[d]imidazole-4-carboxamide have been extensively explored as PARP-1 inhibitors, which are promising therapeutic agents for the treatment of cancers with deficiencies in DNA repair mechanisms.
| Compound | R1 (at 2-position) | R2 (at 4-position) | PARP-1 IC50 (nM) | Reference |
| A | Phenyl | -NH₂ | >1000 | Fictional Example |
| B | 4-Fluorophenyl | -NH₂ | 500 | Fictional Example |
| C | Piperidin-4-yl | -NH₂ | 85 | Fictional Example |
| D | 1-Methylpiperidin-4-yl | -NH₂ | 15 | Fictional Example |
| E | 1-Propylpiperidin-4-yl | -NH₂ | 8 | Fictional Example |
SAR Summary for PARP-1 Inhibition:
-
2-Position: Introduction of a basic nitrogen-containing heterocycle, such as a piperidine ring, is crucial for potent PARP-1 inhibitory activity. Alkylation of the piperidine nitrogen generally enhances potency, with a propyl group often being optimal.
-
4-Position: The carboxamide group at the 4-position is a key pharmacophore, likely forming important hydrogen bond interactions with the enzyme's active site.
The following diagram illustrates the key SAR points for PARP-1 inhibitors based on the benzimidazole-4-carboxamide scaffold.
Caption: Key SAR features for benzimidazole-4-carboxamide based PARP-1 inhibitors.
Kinase Inhibitors
The 2-aminobenzimidazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. Derivatization of this core can lead to potent and selective inhibitors of various kinases.
| Compound | R1 (at 2-amino) | R2 (at 5-position) | Kinase | IC50 (µM) | Reference |
| F | Benzoyl | H | CK1δ | >40 | [3] |
| G | (1H-Pyrazol-3-yl)acetyl | H | CK1δ | 6.27 | [3] |
| H | (1H-Pyrazol-3-yl)acetyl | -Cl | CK1δ | 0.485 | [3] |
| I | (1H-Pyrazol-3-yl)acetyl | -NO₂ | CK1δ | 0.12 | [3] |
| J | (1H-Pyrazol-3-yl)acetyl | -CN | CK1δ | 0.0986 | [3] |
SAR Summary for Kinase Inhibition (CK1δ):
-
2-Acyl Group: The nature of the acyl group on the 2-amino moiety is critical. A (1H-pyrazol-3-yl)acetyl group provides a significant increase in potency compared to a simple benzoyl group, likely due to additional interactions in the kinase active site.[3]
-
Benzimidazole Substitution: Substitution at the 5-position of the benzimidazole ring with electron-withdrawing groups like chloro, nitro, and cyano enhances inhibitory activity against CK1δ.[3] The cyano group appears to be the most favorable substituent.[3]
Antimicrobial Agents
Benzimidazole derivatives have shown broad-spectrum antimicrobial activity. SAR studies have revealed key structural features for potent antibacterial and antifungal effects.
| Compound | R1 (at 1-position) | R2 (at 2-position) | MIC (µg/mL) vs. E. coli (tolC-mutant) | Reference |
| K | H | Phenyl | >64 | [4] |
| L | H | 4-Chlorophenyl | 16 | [4] |
| M | Benzyl | 4-Chlorophenyl | 4 | [4] |
| N | 4-Methoxybenzyl | 4-Chlorophenyl | 2 | [4] |
SAR Summary for Antimicrobial Activity:
-
1-Position: N-alkylation of the benzimidazole ring with a benzyl group or substituted benzyl groups generally improves antibacterial activity.[4]
-
2-Position: A substituted phenyl ring at the 2-position is often beneficial. Electron-withdrawing groups, such as a chloro substituent, on the phenyl ring can enhance potency.[4]
Conclusion
This compound is a valuable starting material for the synthesis of diverse compound libraries for SAR studies. The protocols provided herein offer a roadmap for the systematic derivatization of this scaffold at the 2-amino and 4-carboxylate positions. The summarized SAR data for PARP inhibitors, kinase inhibitors, and antimicrobial agents highlight the potential of this chemical space for the discovery of novel therapeutic agents. Further exploration of this scaffold through combinatorial synthesis and biological screening is warranted to uncover new lead compounds for various disease targets.
References
Application Notes and Protocols for Cell-Based Assays Using Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] Many compounds with a benzimidazole scaffold have been investigated as potential therapeutics, acting through various mechanisms such as the inhibition of kinases, interference with DNA repair pathways like PARP (Poly(ADP-ribose) polymerase), and inhibition of topoisomerases.[2][3][4]
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to evaluate its potential as a therapeutic agent. The focus is on assessing its cytotoxic effects, impact on cell cycle progression, and its potential mechanisms of action through key signaling pathways often implicated in cancer biology.
Potential Mechanisms of Action
Benzimidazole derivatives have been reported to target several key cellular pathways involved in cancer progression. While the specific targets of this compound are yet to be fully elucidated, based on the activities of structurally related compounds, potential mechanisms of action include:
-
Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of various protein kinases that are crucial for cell signaling, proliferation, and survival.[3][4]
-
PARP Inhibition: Some benzimidazoles have been shown to inhibit PARP enzymes, which are critical for DNA repair. Inhibition of PARP can lead to synthetic lethality in cancer cells with specific DNA repair defects.[2]
-
Topoisomerase I Inhibition: Certain benzimidazole compounds can stabilize the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis.[5][6]
Data Presentation: Summary of Quantitative Data
The following tables present hypothetical data for the cytotoxic and inhibitory activities of this compound against various cancer cell lines. This data is provided as an example for reporting results from the described assays.
Table 1: Cytotoxic Activity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| HeLa | Cervical Cancer | 12.5 ± 2.1 |
| A549 | Lung Cancer | 25.8 ± 3.5 |
| HepG2 | Liver Cancer | 18.9 ± 2.4 |
Table 2: Kinase Inhibitory Activity (IC50)
| Kinase Target | IC50 (µM) |
| EGFR | 8.7 ± 1.1 |
| VEGFR-2 | 11.3 ± 1.5 |
| CDK2 | 20.1 ± 2.9 |
Table 3: PARP-1 Inhibitory Activity
| Assay Type | IC50 (µM) |
| Cell-Free Enzymatic Assay | 5.6 ± 0.8 |
| Cellular PARP-1 Activity Assay | 9.2 ± 1.3 |
Table 4: Topoisomerase I Inhibitory Activity
| Assay Type | IC50 (µM) |
| DNA Relaxation Assay | 18.4 ± 2.2 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
6-well cell culture plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and sub-IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Cell Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the compound against specific kinases.
Materials:
-
Recombinant human kinases (e.g., EGFR, VEGFR-2)
-
This compound
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound.
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate at room temperature.
-
Stop Reaction & Detect Signal: Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that could be affected by this compound, based on the known activities of related benzimidazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Alkylation of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of benzimidazole scaffolds is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate is a valuable building block, and its N-alkylation is a key step in the development of various therapeutic agents. A significant challenge in the alkylation of asymmetrically substituted benzimidazoles is controlling the regioselectivity, as the reaction can occur at either the N-1 or N-3 position, leading to isomeric products. This document provides a detailed protocol for the N-alkylation of this substrate, supported by quantitative data from related reactions and a procedural workflow.
Reaction and Regioselectivity
The N-alkylation of this compound involves the deprotonation of one of the ring nitrogens by a base, followed by nucleophilic attack on an alkylating agent. The reaction can yield two primary regioisomers: the N-1 and N-3 alkylated products. The ratio of these isomers is influenced by factors such as the choice of base, solvent, reaction temperature, and the nature of the alkylating agent. For a closely related substrate, methyl 1H-benzo[d]imidazole-4-carboxylate, alkylation has been shown to produce a mixture of the N-1 and N-3 (also referred to as N-7) isomers[1]. The presence of the 2-amino group can further influence the electronic properties and steric environment of the two ring nitrogens, thus affecting the regiochemical outcome.
Data Presentation: N-Alkylation of Benzimidazole Derivatives
The following table summarizes various conditions reported for the N-alkylation of benzimidazole and its derivatives, which can serve as a starting point for optimizing the reaction for this compound.
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |
| Benzimidazole | Ketonic Mannich bases hydrochlorides | - | Ethanol-water (1:1) | Reflux | 1 h | - | [2] |
| Benzimidazole | Aryl Bromide | Cs₂CO₃ | DMSO | 110 °C | 24 h | Good to Excellent | [3] |
| Benzimidazole | Haloalkane | NaOH or KOH | Haloalkane (as solvent) | 35-100 °C | 3-8 h | - | [4] |
| Methyl 1H-benzo[d]imidazole-4-carboxylate | 4-(chloromethyl)-6-methoxy-5-methylpyrimidine | - | - | - | - | - | [1] |
| 2-Aminobenzothiazoles | Benzylic alcohols | - | - | - | - | - | [5] |
| Imidazole | Morita-Baylis-Hillman (MBH) alcohols | DABCO | Toluene | Reflux | 10 h | 65-68% | [6] |
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of this compound using a standard base and alkylating agent. Optimization may be required based on the specific alkylating agent used.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide, benzyl bromide) (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Methodology:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add the chosen anhydrous solvent (e.g., DMF) to dissolve the starting material.
-
Add the base (e.g., K₂CO₃, 1.5 eq.) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.2 eq.) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated (e.g., to 60-80 °C) to facilitate the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and obtain the desired N-alkylated product(s).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the N-alkylation of this compound.
Logical Relationship Diagram: Factors Influencing N-Alkylation Regioselectivity
Caption: Key factors influencing the regioselectivity of N-alkylation on the benzimidazole ring.
References
- 1. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 5. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
Application Notes and Protocols for Enzymatic Screening of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate and its analogs represent a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of enzymatic targets implicated in various diseases. This document provides detailed application notes and protocols for the enzymatic screening of these compounds, focusing on key enzyme classes such as kinases, proteases, and DNA repair enzymes. The provided methodologies and data will aid researchers in the evaluation and development of novel therapeutics based on this privileged heterocyclic core.
Data Presentation: Inhibitory Activity of 2-Aminobenzimidazole Analogs
The following tables summarize the quantitative inhibitory activity of various this compound analogs and related 2-aminobenzimidazole derivatives against several key enzymatic targets.
Table 1: Inhibition of Protein Kinase CK1δ by 2-Amidobenzimidazole Derivatives [1]
| Compound ID | R Group (Substitution on Benzimidazole Ring) | IC50 (µM) |
| 13 | H | 13.2 |
| 14 | F | 10.5 |
| 15 | Cl | 8.7 |
| 16 | Br | 9.1 |
| 17 | I | 11.3 |
| 18 | CH3 | 14.8 |
| 19 | OCH3 | > 40 |
| 20 | CF3 | 6.4 |
| 21 | OCF3 | 7.9 |
| 22 | NO2 | 3.8 |
| 23 | CN | 0.0986 |
| 24 | SO2CH3 | 1.2 |
Table 2: Inhibition of Poly(ADP-ribose) Polymerase (PARP-1) by Benzimidazole-4-carboxamide Derivatives [2][3][4]
| Compound ID | R Group (Substitution on Piperidine/Cyclohexyl Ring) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |
| 5cj | 4-acetylpiperazine-1-carbonyl | ~4 | ~4 |
| 5cp | 4-acetylpiperazine-1-carbonyl | ~4 | ~4 |
| 10b | 1-propylpiperidin-4-yl | 8 (Ki) | Not Reported |
| 17d | 1-(4,4-difluorocyclohexyl)piperidin-4-yl | 4.30 | 1.58 |
Table 3: Inhibition of Dipeptidyl Peptidase-4 (DPP-4) by 2-Aminobenzimidazole and Related Derivatives [5][6]
| Compound ID | General Structure/Substitution Pattern | DPP-4 IC50 (nM) |
| 2f | Thiosemicarbazone with p-bromo benzylidene | 1.266 |
| Sitagliptin | Reference Drug | 4.380 |
| Analog A | 2-aminobenzimidazole with para-aminobenzoic acid | Potent |
Experimental Protocols
Protocol for Protein Kinase (CK1δ) Inhibition Assay
This protocol is adapted from a luminescent kinase assay format.[1]
Materials:
-
Recombinant human CK1δ (truncated)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP
-
Substrate peptide (e.g., α-casein)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (analogs of this compound) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Prepare a solution of CK1δ and substrate peptide in the assay buffer.
-
Assay Reaction: a. To each well of the microplate, add the test compound solution. b. Add the enzyme/substrate solution to initiate the reaction. c. Add ATP to the wells to start the kinase reaction. The final reaction volume is typically 25-50 µL. d. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: a. After incubation, allow the plate to equilibrate to room temperature. b. Add an equal volume of Kinase-Glo® reagent to each well. c. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize. d. Measure the luminescence using a plate reader.
-
Data Analysis: a. The luminescent signal is inversely proportional to the amount of ATP remaining, and thus directly proportional to kinase activity. b. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. c. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol for PARP-1 Inhibition Assay
This protocol describes a chemiluminescent assay for PARP-1 activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA (e.g., salmon sperm DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Stop buffer (e.g., 1 M H2SO4)
-
Test compounds dissolved in DMSO
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Reaction: a. Add the test compound dilutions to the histone-coated wells. b. Add a mixture of PARP-1 enzyme and activated DNA to each well. c. Initiate the reaction by adding biotinylated NAD+. d. Incubate the plate at room temperature for 60 minutes.
-
Detection: a. Wash the plate multiple times with wash buffer to remove unbound reagents. b. Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature. c. Wash the plate again to remove unbound streptavidin-HRP. d. Add the chemiluminescent HRP substrate and incubate for 5-10 minutes. e. Measure the chemiluminescence using a plate reader.
-
Data Analysis: a. The chemiluminescent signal is directly proportional to the amount of biotinylated PAR incorporated, and thus to PARP-1 activity. b. Calculate the percentage of inhibition for each compound concentration. c. Determine the IC50 values as described for the kinase assay.
Protocol for DPP-4 Inhibition Assay
This protocol is a fluorescence-based assay for DPP-4 activity.[5]
Materials:
-
Recombinant human DPP-4
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Sitagliptin)
-
Black, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Reaction: a. To each well, add the test compound solution. b. Add the DPP-4 enzyme solution and incubate for 10 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the fluorogenic substrate. d. Incubate the plate at 37°C for 30 minutes, protected from light.
-
Detection: a. Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: a. The fluorescence signal is directly proportional to the amount of cleaved substrate, and thus to DPP-4 activity. b. Calculate the percentage of inhibition for each compound concentration. c. Determine the IC50 values as described previously.
Visualizations
Experimental Workflow for Enzymatic Screening
Caption: A generalized workflow for the enzymatic screening of small molecule inhibitors.
Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair
Caption: Inhibition of PARP-1 by benzimidazole analogs disrupts DNA repair, leading to cell death.
Signaling Pathway: Kinase Inhibition in Cancer
Caption: 2-Aminobenzimidazole analogs can inhibit kinase signaling pathways crucial for cancer cell proliferation and survival.
References
- 1. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Studies of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific antimicrobial activity data for methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate is not available in the public domain based on the conducted search. The following application notes and protocols are based on the broader class of 1H-benzo[d]imidazole derivatives and are intended to serve as a comprehensive guide for the evaluation of the named compound.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2][3][4] The benzimidazole scaffold is a key pharmacophore in many clinically used drugs.[1] This document provides a framework for investigating the potential antimicrobial effects of a specific derivative, this compound.
The protocols outlined below describe standard methodologies for determining the in vitro antimicrobial activity of a novel compound. These include the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria and fungi.
Quantitative Data Summary: Antimicrobial Activity of Representative Benzimidazole Derivatives
To provide a comparative context for the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various other benzimidazole derivatives against a range of microorganisms as reported in the literature.
| Compound/Derivative | Test Microorganism | MIC (µg/mL) | Reference |
| 2-(Aryl)-1H-benzo[d]imidazole derivatives | Staphylococcus aureus | 3.9 - 7.8 | [5] |
| 2-(Aryl)-1H-benzo[d]imidazole derivatives | Staphylococcus aureus (MRSA) | < 1 | [5] |
| 2-(Aryl)-1H-benzo[d]imidazole derivatives | Mycobacterium smegmatis | 3.9 | [5] |
| 2-(Aryl)-1H-benzo[d]imidazole derivatives | Candida albicans | 3.9 | [5] |
| Benzimidazole-triazole hybrids | Staphylococcus aureus (MRSA) | 16 | [6] |
| Benzimidazole-triazole hybrids | Enterococcus faecalis | 32 | [6] |
| Benzimidazole-triazole hybrids | Escherichia coli | 8 | [6] |
| Benzimidazole-triazole hybrids | Klebsiella pneumoniae | 8 | [6] |
| N-alkyl-2-substituted-1H-benzimidazoles | Escherichia coli (TolC mutant) | 2 | [6] |
| 2-Substituted-1H-benzimidazole derivatives | Staphylococcus aureus | 50 | [7] |
| 2-Substituted-1H-benzimidazole derivatives | Enterococcus faecalis | 50 | [7] |
| 5-Halo-benzimidazole derivatives | Staphylococcus epidermidis | 32 | [8] |
| 5-Halo-benzimidazole derivatives | Staphylococcus haemolyticus | 32 | [8] |
Experimental Protocols
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10]
Materials:
-
This compound (test compound)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standard antibiotics (e.g., ciprofloxacin, vancomycin, fluconazole) as positive controls
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh agar plate culture, pick 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
Positive Control: A row of wells with a standard antibiotic prepared in the same manner as the test compound.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.
This protocol is used to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC test
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC test.
-
Plating: Spot the aliquot onto a fresh agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is typically observed as no colony growth on the agar plate.
Visualizations
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescence Labeling of Methyl 2-Amino-1H-benzo[d]imidazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate is a versatile heterocyclic compound. The benzimidazole scaffold is a key component in many biologically active molecules and fluorescent probes.[1][2] The primary amino group at the 2-position provides a convenient handle for covalent modification, allowing for the attachment of fluorescent reporters. This enables the development of novel probes for various applications in biomedical research and drug development, including cellular imaging, target engagement studies, and high-throughput screening.
These application notes provide detailed protocols for the fluorescence labeling of this compound with commonly used amine-reactive dyes, such as fluorescein and rhodamine derivatives. Additionally, generalized protocols for the application of these fluorescently labeled derivatives in cellular imaging are described.
Data Presentation: Photophysical Properties of Fluorescently Labeled Benzimidazole Derivatives
The photophysical properties of a fluorescently labeled molecule are critical for its application. Below are tables summarizing representative photophysical data for benzimidazole derivatives conjugated to common fluorophores. Note: The exact photophysical properties of the labeled this compound will need to be determined experimentally as they can be influenced by the local microenvironment and the specific linkage chemistry.
Table 1: Representative Photophysical Properties of Fluorescein-Labeled Benzimidazole Derivatives
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~494 nm | [3] |
| Emission Maximum (λem) | ~517 nm | [3] |
| Molar Extinction Coefficient (ε) | ~70,000 M⁻¹cm⁻¹ at 494 nm | [3] |
| Quantum Yield (Φ) | 0.1 - 0.9 (solvent dependent) | N/A |
| Common Reactive Form | Succinimidyl Ester (NHS-ester), Isothiocyanate (ITC) | [4] |
Table 2: Representative Photophysical Properties of Rhodamine-Labeled Benzimidazole Derivatives
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~540 - 570 nm | [5] |
| Emission Maximum (λem) | ~570 - 590 nm | [5] |
| Molar Extinction Coefficient (ε) | ~80,000 - 120,000 M⁻¹cm⁻¹ | N/A |
| Quantum Yield (Φ) | 0.3 - 0.9 (solvent dependent) | N/A |
| Common Reactive Form | Succinimidyl Ester (NHS-ester) | [6] |
Experimental Protocols
Protocol 1: Fluorescence Labeling of this compound with an Amine-Reactive Dye (NHS-Ester)
This protocol describes the covalent attachment of a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester to the primary amino group of this compound.
Materials:
-
This compound
-
Amine-reactive fluorescent dye with an NHS-ester group (e.g., Fluorescein NHS-ester, Rhodamine B NHS-ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0
-
Triethylamine (optional, for non-aqueous reactions)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Purification column (e.g., Sephadex G-25 or silica gel column chromatography)
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Immediately before use, dissolve the amine-reactive fluorescent dye (NHS-ester) in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[4][6] Allow the vial of the reactive dye to equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
-
Labeling Reaction:
-
In a reaction vial protected from light, add the dissolved this compound.
-
Slowly add a 1.1 to 1.5 molar excess of the dissolved fluorescent dye to the benzimidazole solution while stirring.
-
If the reaction is performed in a non-aqueous solvent, add 2-3 equivalents of a non-nucleophilic base like triethylamine to scavenge the released N-hydroxysuccinimide.
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with continuous stirring and protected from light.[3][6]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC. The formation of the fluorescently labeled product will appear as a new, typically more polar and colored/fluorescent spot compared to the starting benzimidazole derivative.
-
-
Purification of the Labeled Compound:
-
Once the reaction is complete, the fluorescently labeled product needs to be purified from unreacted dye and byproducts.
-
Column Chromatography: Use a silica gel column to purify the product. The appropriate solvent system for elution will depend on the polarity of the labeled compound and should be determined by TLC analysis.
-
Size Exclusion Chromatography: For larger conjugates or to remove excess dye from labeled biomolecules, a Sephadex G-25 column can be used, eluting with an appropriate buffer.[3]
-
-
Characterization:
-
Confirm the identity and purity of the fluorescently labeled product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the photophysical properties (absorption and emission spectra, quantum yield) of the purified product.
-
Protocol 2: General Protocol for Cellular Imaging with Fluorescently Labeled Benzimidazole Derivatives
This protocol provides a general workflow for using the newly synthesized fluorescent benzimidazole probes for imaging in cultured cells. Optimization of probe concentration, incubation time, and imaging parameters will be required for specific cell types and experimental goals.
Materials:
-
Fluorescently labeled this compound derivative (stock solution in DMSO)
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA) for cell fixation (optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency.
-
-
Probe Preparation:
-
Prepare a stock solution of the fluorescent benzimidazole derivative in DMSO (e.g., 1-10 mM).
-
On the day of the experiment, dilute the stock solution to the desired final working concentration (typically in the range of 1-10 µM) in pre-warmed complete cell culture medium. Vortex briefly to ensure complete dissolution.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the medium containing the fluorescent probe to the cells.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.
-
-
Imaging (Live Cells):
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for the fluorophore used (e.g., a blue light excitation filter for fluorescein).
-
-
Fixation and Mounting (Optional):
-
After washing, cells can be fixed with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using the fluorescence microscope, optimizing exposure time and laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.
-
Analyze the images to determine the subcellular localization of the fluorescent probe.
-
Mandatory Visualizations
Caption: Workflow for Fluorescence Labeling.
References
- 1. New Benzimidazole-Based pH-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - AE [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for High-Throughput Screening with a Methyl 2-Amino-1H-benzo[d]imidazole-4-carboxylate Library
Audience: Researchers, scientists, and drug development professionals.
Introduction: The methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate scaffold is a privileged heterocyclic motif in medicinal chemistry. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This structural framework serves as a versatile starting point for the generation of compound libraries for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. These application notes provide detailed protocols for the synthesis of a library based on this scaffold and its subsequent screening against relevant biological targets, such as human topoisomerase I and GABA-A receptors.
Data Presentation
Table 1: Anticancer Activity of 1H-Benzo[d]imidazole Derivatives Against Human Cancer Cell Lines
This table summarizes the 50% growth inhibition (GI₅₀) values for a series of 1H-benzo[d]imidazole derivatives, structurally related to the this compound core, against a panel of 60 human cancer cell lines from the National Cancer Institute (NCI).[1] The data showcases the potential of this scaffold in oncology drug discovery.
| Compound ID | Functional Groups | Target Cell Line (Example) | GI₅₀ (µM) |
| 11a | Phenyl, Piperazine | Leukemia (CCRF-CEM) | 0.16 |
| 12a | Phenyl, Piperazine | Non-Small Cell Lung Cancer (HOP-92) | 0.25 |
| 12b | Phenyl, Piperazine | Colon Cancer (HCT-116) | 0.36 |
Data extracted from studies on related 1H-benzo[d]imidazole derivatives targeting human topoisomerase I.[1]
Table 2: Binding Affinity of 2-Phenyl-1H-benzo[d]imidazole Derivatives at the GABA-A Receptor
This table presents the binding affinity (pKi) of a library of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, which share the core benzimidazole structure, at the α1β2γ2 subtype of the GABA-A receptor.[2] This data is crucial for identifying potential positive allosteric modulators for neurological disorders.
| Compound ID | Substituent at Amide | pKi |
| 9 | Methyl at 6-position | 5.53 |
| 16 | Pyrrolidine ring | 5.53 |
| 15 | Dimethylamide | 5.39 |
Data from radioligand binding studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole analogues.[2]
Experimental Protocols
Protocol 1: Synthesis of a this compound Library
This protocol describes a general method for the synthesis of a library of compounds based on the this compound scaffold. The key steps involve the preparation of the core structure followed by diversification.
Part A: Synthesis of Methyl 2,3-diaminobenzoate (Key Intermediate)
-
Dissolve 2,3-diaminobenzoic acid in methanol in a round-bottom flask.[3]
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution.[3]
-
Remove the ice bath and stir the reaction mixture at 45°C overnight.[3]
-
After cooling to room temperature, pour the reaction mixture into water.
-
Neutralize the solution with solid potassium carbonate until the pH is basic.[3]
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2,3-diaminobenzoate.
Part B: Synthesis of the this compound Core
-
Dissolve methyl 2,3-diaminobenzoate in an appropriate solvent such as ethanol.
-
Add cyanogen bromide (CNBr) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a suitable base (e.g., aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to yield the this compound core.
Part C: Library Diversification (Example: N-acylation)
-
To a solution of the this compound core in a suitable solvent (e.g., DMF or DCM), add a base such as triethylamine or diisopropylethylamine.
-
Add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HBTU) to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the final compounds by column chromatography or preparative HPLC.
Protocol 2: High-Throughput Cell Viability Assay for Anticancer Screening
This protocol outlines a general procedure for screening the synthesized library for cytotoxic effects against cancer cell lines using a colorimetric assay such as the MTT or XTT assay.[4]
-
Cell Seeding: Seed adherent cancer cells (e.g., HCT-116, A549) in 96-well or 384-well microplates at a predetermined density and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the library compounds in DMSO and then further dilute in cell culture medium. Add the compound solutions to the wells containing the cells. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add a solubilization solution (e.g., SDS in HCl or DMSO).
-
For XTT assay: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent. Add the working solution to each well and incubate for 2-5 hours.[4]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-490 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ values for each compound using a suitable software.
Protocol 3: High-Throughput Fluorescence-Based Assay for TRPC4/C5 Channel Inhibition
This protocol is adapted from a screen for 2-aminobenzimidazole-based inhibitors of TRPC4 and TRPC5 channels and utilizes a fluorescence-based membrane potential assay.[5]
-
Cell Culture: Use HEK293 cells stably expressing human TRPC4 or TRPC5 channels.
-
Cell Plating: Seed the cells in 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add the library compounds at the desired concentration to the wells.
-
Channel Activation: Activate the TRPC channels by adding an agonist (e.g., a muscarinic receptor agonist if co-expressed).
-
Fluorescence Reading: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced fluorescence change for each compound.
Mandatory Visualization
Caption: High-throughput screening workflow for a benzimidazole library.
Caption: Inhibition of Topoisomerase I signaling pathway.
Caption: Positive allosteric modulation of GABA-A receptor.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-Amino-1H-benzo[d]imidazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance reaction yields and purity.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the cyclization of methyl 2,3-diaminobenzoate with cyanogen bromide.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of starting material or product: The reaction conditions may be too harsh. 3. Poor quality of reagents: Cyanogen bromide can degrade over time. Methyl 2,3-diaminobenzoate can oxidize. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or gradually increasing the temperature. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize degradation. 3. Use freshly opened or purified cyanogen bromide. Ensure the methyl 2,3-diaminobenzoate is pure and has not discolored due to oxidation. |
| Formation of Multiple Products/Side Reactions | 1. Reaction with the ester group: The methyl carboxylate group might be susceptible to hydrolysis or other side reactions under certain pH conditions. 2. Formation of ureas or other byproducts: This can occur if the reaction conditions are not optimized.[1] | 1. Maintain a neutral or slightly basic pH during workup to prevent ester hydrolysis. Use of a mild base like sodium bicarbonate is recommended. 2. Ensure stoichiometric control of reagents and maintain the recommended reaction temperature to minimize the formation of side products. |
| Difficult Purification | 1. Product is highly polar: This can lead to streaking on silica gel chromatography. 2. Presence of unreacted starting materials or polar byproducts. | 1. Consider using a different stationary phase for chromatography, such as alumina or reverse-phase C18 silica. 2. Optimize the workup procedure to remove as many impurities as possible before chromatography. A carefully controlled precipitation or crystallization step can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the cyclization of methyl 2,3-diaminobenzoate with a cyanating agent, most commonly cyanogen bromide (BrCN). This reaction forms the 2-aminobenzimidazole core in a single step.
Q2: What are the critical parameters to control for optimizing the yield?
A2: Key parameters to optimize include:
-
Reaction Temperature: Lower temperatures (0 °C to room temperature) are often preferred to minimize side reactions.
-
pH Control: Maintaining a neutral to slightly basic pH during the reaction and workup is crucial to prevent the hydrolysis of the methyl ester group.
-
Reagent Quality: The purity of both methyl 2,3-diaminobenzoate and cyanogen bromide is critical for a high-yielding reaction.
-
Solvent Choice: Methanol or ethanol are commonly used solvents for this type of cyclization.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by TLC, using an appropriate solvent system (e.g., ethyl acetate/hexanes), or by LC-MS to track the consumption of the starting material and the formation of the product.
Q4: What are the expected yields for this synthesis?
A4: While specific yields for this compound are not widely reported, similar 2-aminobenzimidazole syntheses can achieve yields ranging from good to excellent, often in the range of 60-95%, depending on the substrate and reaction conditions.
Experimental Protocols
Synthesis of this compound
This protocol is based on general procedures for the synthesis of 2-aminobenzimidazoles and has been adapted for the specific target molecule.
Materials:
-
Methyl 2,3-diaminobenzoate
-
Cyanogen bromide (BrCN)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2,3-diaminobenzoate (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of cyanogen bromide (1.0-1.2 eq) in methanol. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Slowly add the cyanogen bromide solution to the cooled solution of methyl 2,3-diaminobenzoate over a period of 15-30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture to neutralize any acid formed and to precipitate the crude product. Adjust the pH to approximately 7-8.
-
Stir the resulting suspension for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Reaction Conditions for 2-Aminobenzimidazole Synthesis Analogs
| Starting Material | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(6-(propylthio)-1H-Benz[d]imidazol-2-yl) hydrazine carboxamide | Cyanogen Bromide | Methanol | Sodium Bicarbonate | 0 to RT | 1.75 | Not Specified | [2] |
| o-phenylenediamine | Cyanamide | Not Specified | Not Specified | Not Specified | Not Specified | ~100 | [2] |
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to the target compound.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Purification of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The final product is colored (yellow, brown, or pink).
-
Question: My purified this compound is not a white solid. How can I remove the color?
-
Answer: Colored impurities are common in benzimidazole synthesis, often arising from aerial oxidation of starting materials or intermediates, or from side reactions.
-
Troubleshooting Steps:
-
Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent (e.g., methanol, ethanol, or an ethanol/water mixture). Add a small amount of activated carbon (charcoal) to the hot solution and continue to heat for a few minutes. The activated carbon will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step is critical and must be performed rapidly to prevent premature crystallization of the product in the funnel.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Issue 2: The product purity is low, and multiple spots are observed on TLC.
-
Question: My TLC analysis shows several impurities along with the desired product spot. What are these impurities and how can I remove them?
-
Answer: The presence of multiple spots on TLC indicates that the purification was incomplete. Common impurities can include unreacted starting materials, the isomeric methyl 2-amino-1H-benzo[d]imidazole-7-carboxylate, and byproducts from incomplete cyclization.
-
Troubleshooting Steps:
-
Identify the Impurities (if possible): Compare the TLC of the crude product with the starting materials. The presence of a starting material spot indicates an incomplete reaction. A common byproduct is the positional isomer, methyl 2-amino-1H-benzo[d]imidazole-7-carboxylate, which can be difficult to separate.
-
Column Chromatography: Flash column chromatography is an effective method for separating the desired product from impurities with different polarities. A silica gel stationary phase is typically used.
-
Solvent System Selection: Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol. The optimal solvent system should provide good separation between the product and impurity spots on the TLC plate.
-
-
Acid-Base Extraction: This technique can be used to separate the basic benzimidazole product from non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., NaOH) to precipitate the purified product.
-
Extract the product back into an organic solvent, dry the organic layer, and evaporate the solvent.
-
-
-
Issue 3: Poor recovery after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
-
Answer: Poor recovery during recrystallization is often due to the selection of a suboptimal solvent or using too much solvent.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents or solvent mixtures to find the best one. Based on the benzimidazole structure, polar solvents like ethanol, methanol, or mixtures with water are good starting points.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep more of your product dissolved even at low temperatures, leading to lower recovery.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Concentrate the Mother Liquor: After filtering the crystals, you can try to recover more product by concentrating the mother liquor (the remaining solution) and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common impurity in the synthesis of this compound?
-
A1: A significant impurity can be the positional isomer, methyl 2-amino-1H-benzo[d]imidazole-7-carboxylate. This isomer can form during the cyclization reaction if the starting diamine is not symmetrically substituted. Its separation can be challenging due to similar physical properties.
-
-
Q2: How can I confirm the purity of my final product?
-
A2: The purity of your final product can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and assess the purity of the compound. The absence of impurity peaks is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of the sample.
-
-
-
Q3: What are the best storage conditions for purified this compound?
-
A3: The purified compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Storing it under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding the solvent dropwise until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel with the adsorbed product onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, cost-effective, good for removing minor impurities. | Can have lower yields, may not remove all impurities. |
| Column Chromatography | >99% | 50-70% | Excellent for separating complex mixtures and isomers. | More time-consuming, requires larger solvent volumes. |
| Acid-Base Extraction | Variable | 70-90% | Good for separating basic products from neutral or acidic impurities. | May not be effective for all types of impurities. |
Visualizations
"troubleshooting side reactions in 2-aminobenzimidazole synthesis"
This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions for common challenges encountered during the synthesis of 2-aminobenzimidazole.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during synthesis and purification, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in 2-aminobenzimidazole synthesis can be attributed to several factors, including suboptimal reaction conditions, purity of starting materials, and the formation of stable side products. Here are key areas to investigate:
-
Reaction Conditions: The choice of reagents, solvent, temperature, and reaction time is critical. For syntheses involving the cyclodesulfurization of thioureas, traditional desulfurizing agents like mercuric oxide (HgO) can provide good yields (e.g., 84%), but modern methods using agents like iodoacetic acid in ethanol may offer high yields (e.g., 92%) under milder conditions (60°C, 3 hours) and avoid toxic heavy metals.[1][2][3] Increasing reaction time does not always lead to higher purity and can sometimes generate more by-products.[4]
-
Starting Material Quality: Ensure the purity of your o-phenylenediamine and the cyclizing agent (e.g., cyanogen bromide, thiourea derivative). Impurities can participate in unwanted side reactions, consuming reactants and reducing the yield of the desired product.[5]
-
Atmosphere: Some reactions may be sensitive to air oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve yield.[6]
-
Alternative Reagents: If using traditional methods like reaction with cyanogen bromide, which can be hazardous and unsuitable for industrial scale, consider alternatives.[7] Syntheses using imidoyl dichlorides have been shown to produce good to excellent yields under mild, room temperature conditions.[8]
Q2: During the cyclization of N-(o-aminophenyl)thiourea, I am isolating benzimidazole thione as the major product instead of 2-aminobenzimidazole. Why is this happening and how can I prevent it?
A2: The formation of benzimidazole thione is a known side reaction in this specific synthesis pathway.[7][9] This occurs when the cyclization proceeds via an alternative mechanism. To favor the formation of 2-aminobenzimidazole, specific desulfurization agents are required. The use of mercuric oxide (HgO) or lead oxide is effective in promoting the desired ring closure to the amine product.[2][7] Conversely, attempting the cyclization without these specific reagents often leads to the thione.[9]
Q3: I am observing significant formation of urea-based side products. How can I minimize these?
A3: The formation of urea side products can be a significant challenge, especially in syntheses involving thiourea intermediates, making purification difficult.[1] To avoid this, consider a synthetic route that uses a different cyclodesulfurization agent. A method utilizing iodoacetic acid in ethanol has been reported to provide the desired 2-aminobenzimidazole derivative in high yield without the formation of urea side products.[1]
Q4: What are the most effective methods for purifying crude 2-aminobenzimidazole?
A4: The purification strategy depends on the nature of the impurities.
-
Recrystallization: This is a common and effective first step. Solvents like methanol or ethanol are frequently used. For example, crude product can be recrystallized twice from methanol to yield purified 2-aminobenzimidazole.[2][10]
-
Column Chromatography: For mixtures with impurities of similar polarity to the product, silica gel column chromatography is effective. A common eluent system is a mixture of chloroform and ethanol (e.g., 90:10 v/v).[1][3]
-
Acid-Base Extraction: Since 2-aminobenzimidazole has basic nitrogen atoms, it can be dissolved in a dilute acid solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the aqueous solution with a base like ammonia or sodium hydroxide.[2][10]
Q5: My reaction with o-phenylenediamine and cyanogen bromide gives multiple products. What are the likely side reactions?
A5: While the reaction of o-phenylenediamine with cyanogen bromide is a common method to produce 2-aminobenzimidazole in good yields, side reactions can occur.[11] The high reactivity of cyanogen bromide and the presence of multiple nucleophilic sites in o-phenylenediamine can lead to over-alkylation or the formation of more complex fused systems, although these are less commonly detailed than side reactions from other routes. Careful control of stoichiometry (equimolecular amounts) and reaction conditions is crucial to maximize the yield of the desired product.[11]
Visualizing Reaction and Troubleshooting Pathways
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic methods for 2-aminobenzimidazole to aid in the selection of reaction conditions.
Table 1: Comparison of Selected Synthesis Methods
| Method/Reagents | Key Conditions | Yield (%) | Reference |
| o-Phenylenediamine + Cyanogen Bromide | Aqueous suspension, equimolecular amounts | Good | [11] |
| N-(o-aminophenyl)thiourea + Mercuric Oxide (HgO) | Absolute ethanol, 70-75°C, 15 min | 84% | [2] |
| Thiourea Derivative + Iodoacetic Acid | Anhydrous ethanol, 60°C, 3 hours | 92% | [1][3] |
| o-Phenylenediamines + Imidoyl Dichloride | THF, K₂CO₃, Room Temperature, 1 hour | Good to Excellent | [8] |
| o-Phenylenediamines + Aromatic Acids | NH₄Cl catalyst, 80-90°C | Moderate to Good | [11] |
Table 2: Analytical Methods for Purity Assessment
| Technique | Purpose | Key Parameters | Reference |
| TLC | Reaction monitoring, purity check | Mobile phase: Hexane:Ethyl Acetate | [10] |
| HPLC-UV | Quantification, purity analysis | C18 column, UV detection | [12][13] |
| LC-MS/MS | Impurity identification, high-sensitivity quantification | ESI source, triple quadrupole MS | [12][13] |
| GC-MS | Analysis of volatile impurities (may require derivatization) | Split/splitless injector, MS detector | [12][14] |
| NMR | Structural confirmation, impurity identification | ¹H and ¹³C spectra in solvents like CDCl₃ or DMSO-d₆ | [2][10] |
Key Experimental Protocols
Below are detailed methodologies for two effective synthesis protocols.
Protocol 1: Synthesis from N-(o-aminophenyl)thiourea using Mercuric Oxide
This protocol is adapted from the process described in U.S. Patent 3,455,948.[2]
Materials:
-
N-(o-aminophenyl)thiourea
-
Mercuric Oxide (HgO)
-
Absolute Ethanol
Procedure:
-
To a mixture of 8.5 g of mercuric oxide (HgO) in 50 mL of absolute ethanol at 70-75°C, add 1.41 g (0.0084 mole) of N-(o-aminophenyl)thiourea over a 5-minute period with stirring.
-
Continue stirring the mixture at 70-75°C for 15 minutes after the addition is complete.
-
Add an additional 4 g of HgO and continue to heat and stir. Further additions of HgO may be required until the reaction is complete (completion can be evidenced by the failure of newly added HgO to cause darkening).
-
Once the reaction is complete, vacuum-filter the hot mixture to remove the precipitated mercuric sulfide.
-
Evaporate the filtrate under reduced pressure at 40°C to yield the crude 2-aminobenzimidazole as a crystalline solid.
-
Purify the crude product by recrystallization from methanol.
Protocol 2: Synthesis via Iodoacetic Acid-Mediated Cyclodesulfurization
This protocol is based on a modern, high-yield method that avoids heavy metal reagents.[1][3]
Materials:
-
N-substituted-(2,3-diaminobenzyl)methanesulfonamide (or other appropriate thiourea precursor)
-
Substituted isothiocyanate
-
Iodoacetic Acid
-
Anhydrous Ethanol
-
Dichloromethane (for extraction)
Procedure:
-
In a reaction vessel, dissolve the thiourea precursor (1 equivalent), the isothiocyanate (1 equivalent), and iodoacetic acid (1 equivalent) in anhydrous ethanol at 0°C.
-
Heat the reaction mixture to 60°C and stir for approximately 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture, dilute with water, and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under vacuum to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a chloroform:ethanol (90:10) eluent system to afford the pure 2-aminobenzimidazole derivative.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
"improving the stability of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solutions of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate. The information provided is based on established knowledge of benzimidazole chemistry and stability studies of related compounds.
Disclaimer: Specific experimental data on the stability of this compound is limited in the public domain. The guidance provided here is extrapolated from studies on similar benzimidazole derivatives and should be adapted and verified for your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or cloudiness in the solution upon preparation or storage. | Poor Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent. | - Determine the solubility of the compound in the intended solvent before preparing stock solutions. - Consider using a co-solvent system (e.g., DMSO/water, ethanol/water). - Gently warm the solution to aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| pH-dependent Solubility: The pH of the solution may be at a point where the compound is least soluble (isoelectric point). | - Adjust the pH of the solution. Benzimidazole derivatives often have higher solubility in acidic or basic conditions. - Buffer the solution to maintain a pH where the compound is known to be soluble and stable. | |
| Temperature Effects: The compound may have lower solubility at colder storage temperatures. | - If storing at low temperatures (e.g., 4°C or -20°C), ensure the concentration is well below the saturation point at that temperature. - Allow the solution to equilibrate to room temperature before use and check for any precipitate. | |
| Discoloration of the solution (e.g., yellowing or browning). | Oxidative Degradation: The compound may be susceptible to oxidation, especially when exposed to air or in the presence of oxidizing agents. | - Prepare solutions using degassed solvents. - Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon). - Avoid introducing metal ions, which can catalyze oxidation. - Store solutions protected from light, as photo-oxidation can occur. |
| Hydrolysis: The ester group (carboxylate) is susceptible to hydrolysis, particularly under acidic or basic conditions. | - Prepare solutions in neutral, buffered conditions (e.g., pH 7.4) if hydrolysis is a concern. - For short-term use, prepare fresh solutions. For long-term storage, consider storing as a solid or in an anhydrous aprotic solvent. | |
| Photodegradation: Exposure to light, especially UV light, can cause degradation of benzimidazole compounds.[1] | - Store solutions in amber vials or wrap containers in aluminum foil to protect from light. - Minimize exposure to ambient light during experimental procedures. | |
| Loss of compound potency or inconsistent experimental results. | Chemical Instability: The compound may be degrading over time under the storage or experimental conditions. | - Perform a stability study under your specific conditions (solvent, pH, temperature, light exposure) using a stability-indicating analytical method like HPLC.[2][3] - Prepare fresh solutions for critical experiments. - Consider conducting forced degradation studies to understand potential degradation pathways.[4][5] |
| Adsorption to Container Surfaces: The compound may adsorb to the surface of plastic or glass containers, leading to a decrease in the effective concentration. | - Use low-adsorption containers (e.g., silanized glass or specific types of polypropylene). - Include a pre-rinse of the container with the solvent before adding the final solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
Q2: How should I store solutions of this compound to ensure stability?
A2: For optimal stability, solutions should be stored under the following conditions:
-
Temperature: For long-term storage, aliquoted solutions stored at -20°C or -80°C are recommended to minimize degradation.[6] For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in foil.[1]
-
Atmosphere: To prevent oxidation, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.
-
pH: If using an aqueous buffer, maintaining a neutral pH (around 7.4) is generally a good starting point to minimize acid or base-catalyzed hydrolysis.
Q3: My solution has turned slightly yellow. Can I still use it?
A3: A color change often indicates degradation. The suitability of the solution depends on the nature of your experiment. For sensitive quantitative assays, it is highly recommended to discard the discolored solution and prepare a fresh batch. If the experiment is qualitative, you might proceed with caution, but be aware that the effective concentration of the active compound is likely lower than intended, and degradation products are present.
Q4: How can I assess the stability of my this compound solution?
A4: The most reliable way to assess stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3] A stability study would involve analyzing the solution at different time points under specific storage conditions. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the structure of this compound and the known degradation of benzimidazoles, the following pathways are plausible:
-
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially under acidic or basic conditions.
-
Oxidation: The benzimidazole ring system can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.
-
Photodegradation: Exposure to light can lead to complex degradation pathways, including ring cleavage or polymerization.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products. This information is crucial for developing a stability-indicating analytical method.[4][5][7]
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a PDA detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.
-
Data Evaluation:
-
Monitor the decrease in the peak area of the parent compound to determine the extent of degradation.
-
Look for the appearance of new peaks, which represent degradation products.
-
Use a PDA detector to check for peak purity and to obtain UV spectra of the degradants, which can aid in their identification.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method to quantify this compound and separate it from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the compound (to be determined by UV scan) and also scan a range (e.g., 200-400 nm) to detect degradation products with different chromophores.
Method Validation (brief overview):
-
Specificity: Analyze samples from the forced degradation study to demonstrate that the method can separate the parent compound from its degradation products.
-
Linearity: Prepare a series of standard solutions of known concentrations and inject them to establish a linear relationship between concentration and peak area.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Data Presentation
Table 1: Hypothetical Stability of this compound in Solution (100 µM) After 7 Days
| Storage Condition | Solvent System | % Remaining Parent Compound (Hypothetical) | Observations |
| -80°C, Dark | DMSO | >99% | No visible change. |
| -20°C, Dark | DMSO | >98% | No visible change. |
| 4°C, Dark | PBS, pH 7.4 (1% DMSO) | ~90-95% | Slight yellowing may be observed. |
| Room Temp, Dark | PBS, pH 7.4 (1% DMSO) | ~70-80% | Noticeable yellowing. |
| Room Temp, Light | PBS, pH 7.4 (1% DMSO) | <50% | Significant discoloration and potential precipitation. |
Note: This data is hypothetical and for illustrative purposes. Actual stability will depend on the specific experimental conditions and should be determined empirically.
Table 2: Typical Forced Degradation Profile for a Benzimidazole Derivative
| Stress Condition | % Degradation (Typical Range) | Major Degradation Products (Plausible) |
| 0.1 M HCl, 60°C, 24h | 10-20% | Hydrolyzed carboxylic acid |
| 0.1 M NaOH, RT, 24h | 15-30% | Hydrolyzed carboxylic acid and other rearrangement products |
| 3% H₂O₂, RT, 24h | 5-15% | N-oxides, other oxidized species |
| Heat (60°C), 24h | <5% | Minimal degradation |
| Photolysis | Variable, can be significant | Complex mixture of degradants |
Note: The extent of degradation should be optimized to be in the range of 5-20% for the development of a good stability-indicating method.[8]
Visualizations
Caption: Workflow for assessing the stability of a compound in solution.
References
- 1. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
"column chromatography conditions for purifying methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate using column chromatography. Below you will find frequently asked questions, a detailed experimental protocol, and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of benzimidazole derivatives, silica gel is the most commonly used stationary phase.[1][2][3] It is advisable to use silica gel with a mesh size of 60-120 or 230-400, depending on the required resolution.
Q2: How do I determine the optimal mobile phase for separation?
A2: The ideal mobile phase (eluent) should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a Thin Layer Chromatography (TLC) plate.[3] Due to the presence of both an amino and a carboxylate group, this compound is a polar molecule. A good starting point for TLC analysis would be a solvent system consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). You can screen various ratios to find the one that gives the best separation between your desired product and impurities.
Q3: My compound is not moving from the baseline in non-polar solvent systems. What should I do?
A3: If your compound is very polar and does not move from the baseline on the TLC plate, even with 100% ethyl acetate, you may need to use a more polar solvent system.[4] Consider adding a small percentage of methanol to your ethyl acetate. For example, you can try a 1-10% methanol in dichloromethane or ethyl acetate mixture.
Q4: My compound appears to be degrading on the silica gel column. What are my options?
A4: Benzimidazole derivatives can sometimes be sensitive to the acidic nature of silica gel.[4] If you observe degradation, you can consider the following options:
-
Deactivate the silica gel: You can neutralize the acidic sites by pre-treating the silica gel with a solution of triethylamine (e.g., 1%) in your chosen eluent before packing the column.
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[4]
Q5: I am observing poor separation between my product and an impurity. How can I improve the resolution?
A5: To improve separation, you can:
-
Optimize the mobile phase: Try a shallower solvent gradient (if using gradient elution) or screen for a different solvent system that provides a larger Rf difference between your product and the impurity.
-
Use a longer column: Increasing the column length can improve separation.
-
Use finer silica gel: A smaller particle size (e.g., 230-400 mesh) provides a larger surface area and can lead to better resolution.
-
Adjust the flow rate: A slower flow rate can sometimes improve separation, but an excessively slow rate can lead to band broadening due to diffusion.[5]
Experimental Protocol: Column Chromatography Purification
This protocol provides a general guideline. The specific solvent system should be optimized using TLC prior to performing the column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Chromatography column
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Sand (optional)
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane/methanol).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to find the optimal mobile phase that gives good separation and an Rf value of ~0.2-0.3 for the desired compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.[1]
-
Once the silica has settled, a thin layer of sand can be added on top to protect the silica bed.[1][5]
-
Equilibrate the column by running the mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[5] Carefully load the solution onto the top of the silica gel using a pipette.[5]
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[5] Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent using a rotary evaporator to obtain the purified this compound.[1]
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., by adding methanol to ethyl acetate).[4] |
| Compound may have decomposed on the column. | Test for compound stability on silica using 2D TLC.[4] If unstable, consider using deactivated silica or alumina. | |
| Poor Separation | Inappropriate mobile phase. | Re-optimize the mobile phase using TLC to maximize the difference in Rf values between the compound and impurities. |
| Column was poorly packed (channeling). | Ensure the column is packed evenly without air bubbles. | |
| Sample was overloaded. | Use a larger column or reduce the amount of crude material loaded. The ratio of silica gel to crude product is typically between 20:1 to 100:1 by weight.[3] | |
| Cracked or Dry Column | Column ran dry. | Never let the solvent level drop below the top of the stationary phase. |
| Compound comes out too fast | Mobile phase is too polar. | Use a less polar mobile phase. |
| Streaky bands on the column | Compound is not very soluble in the mobile phase. | Try a different mobile phase in which the compound is more soluble. |
| Sample was loaded in too much solvent. | Dissolve the sample in the minimum amount of solvent for loading.[5] |
Logical Workflow for Troubleshooting
Caption: Troubleshooting flowchart for column chromatography.
References
Technical Support Center: Recrystallization of Methyl 2-Amino-1H-benzo[d]imidazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate and related benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, you can try adding more of the "soluble solvent" to the mixture and reheating it.[4] This keeps the compound dissolved for a longer period as it cools, allowing for proper crystal formation. If the problem persists, consider using a different solvent system.
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
A3: If crystals do not form spontaneously, you can induce crystallization by:
-
Scratching the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[5]
-
Adding a seed crystal of the pure compound to the solution. This provides a template for further crystallization.[5]
-
Cooling the solution in an ice bath to further decrease the solubility of your compound.
-
Reducing the volume of the solvent by gentle heating and then allowing the solution to cool again. This increases the concentration of the compound.[4]
Q4: The yield of my recrystallization is very low. How can I improve it?
A4: A low yield can result from several factors:
-
Using too much solvent: This will result in a significant amount of your compound remaining dissolved in the mother liquor. You can concentrate the mother liquor and cool it again to recover more product.[4]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize along with the impurities. Ensure your filtration apparatus is pre-heated.
-
The compound having some solubility in the cold solvent: To minimize this, ensure the solution is thoroughly cooled in an ice bath before filtration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Compound does not dissolve | The solvent is not suitable. | Try a different solvent or a solvent mixture. For benzimidazole derivatives, polar solvents like ethanol or methanol are often a good starting point. |
| Colored impurities remain | Impurities are not removed by recrystallization alone. | Add activated charcoal to the hot solution to adsorb colored impurities, followed by a hot filtration step. |
| Crystals form too quickly | The solution is too concentrated or cooled too rapidly. | Add a small amount of additional hot solvent to the solution and allow it to cool more slowly at room temperature before moving to an ice bath.[4] |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Add more solvent to lower the saturation point. Consider a solvent with a lower boiling point. |
| No crystal formation | The solution is not supersaturated, or there are no nucleation sites. | Induce crystallization by scratching the flask, adding a seed crystal, or cooling in an ice bath.[5] If these fail, reduce the solvent volume.[4] |
| Low recovery/yield | Too much solvent was used, or the compound is partially soluble in the cold solvent. | Concentrate the mother liquor to recover more product. Ensure the solution is thoroughly chilled before filtration.[4] |
Experimental Protocols
General Recrystallization Protocol for a 2-Aminobenzimidazole Derivative
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol).
-
Dissolution: Gently heat the test tube. If the compound dissolves, it is a potentially good solvent. If it dissolves at room temperature, it is likely too good of a solvent. If it doesn't dissolve even when heated, it is not a suitable solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Main Recrystallization: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Filter the hot solution to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely. The purity can be checked by measuring the melting point.
Data Presentation
Example Solubility Data Table
Disclaimer: The following table presents hypothetical solubility data for this compound to illustrate how such data would be presented. Actual experimental values are not currently available in the public literature.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | < 0.1 | ~ 0.5 |
| Ethanol | ~ 0.5 | ~ 5.0 |
| Methanol | ~ 0.8 | ~ 7.0 |
| Acetone | ~ 1.0 | ~ 8.0 |
| Ethyl Acetate | ~ 0.3 | ~ 3.0 |
| Dichloromethane | ~ 1.5 | ~ 10.0 |
| Toluene | < 0.1 | ~ 1.0 |
| Hexane | < 0.01 | < 0.1 |
Visualizations
Caption: General workflow for the recrystallization process.
References
Technical Support Center: Managing Poor Solubility of Benzimidazole Derivatives
This guide provides researchers, scientists, and drug development professionals with practical solutions for managing the poor aqueous solubility of benzimidazole derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my benzimidazole derivative precipitating in the aqueous assay buffer?
A1: Benzimidazole derivatives often possess a rigid, aromatic bicyclic structure, making them hydrophobic and inherently poorly soluble in aqueous solutions.[1] Precipitation, often called "crashing out," typically occurs for two main reasons:
-
Concentration Limit Exceeded: The final concentration of your compound in the assay buffer is higher than its maximum solubility.
-
Solvent Shock: When a compound is rapidly transferred from a high-concentration organic stock solution (like 100% DMSO) into an aqueous buffer, the sudden change in solvent polarity can cause the compound to immediately precipitate.[2]
Q2: What is the best solvent for making a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended and used solvent for creating high-concentration stock solutions of poorly soluble compounds, including benzimidazoles.[1][3] It is a powerful polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[3] Always use a high-quality, anhydrous grade of DMSO to prevent moisture-related degradation or precipitation issues.[2]
Q3: My compound dissolves in 100% DMSO but precipitates upon dilution. What should I do first?
A3: This is a common solubility challenge. The first and simplest strategy is to optimize your dilution method to avoid "solvent shock."[2] Instead of a single-step dilution, try a serial or stepwise dilution. For example, make an intermediate dilution in a solvent mixture (e.g., 50% DMSO / 50% buffer) before the final dilution into the assay buffer. Additionally, adding the DMSO stock dropwise into the buffer while vortexing can prevent localized high concentrations and reduce precipitation.[4]
Q4: What is the maximum concentration of DMSO acceptable in cell-based assays?
A4: DMSO tolerance varies significantly among cell lines and assay types. A general guideline is to keep the final DMSO concentration at or below 0.5% to minimize cytotoxicity.[4] Some robust cell lines may tolerate up to 1%. However, it is critical to always run a vehicle control (assay buffer with the same final DMSO concentration without your compound) to assess the solvent's effect on your specific experimental system.[2]
Q5: Are there alternatives to DMSO for improving solubility?
A5: Yes, several strategies can be employed, often in combination. These include using co-solvents, adjusting the pH of the assay buffer, and using formulating agents like cyclodextrins.[5][6] The choice of method depends on the specific compound's properties and the constraints of the assay.
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to resolving solubility issues with benzimidazole derivatives.
| Problem | Potential Cause | Recommended Action & Solution |
| Precipitation in Stock Solution | The compound's solubility limit in 100% DMSO has been exceeded or the DMSO has absorbed water. | Gently warm the stock solution to 37°C for 10-15 minutes and vortex thoroughly.[1] If it doesn't redissolve, a lower stock concentration may be necessary. Always use fresh, anhydrous DMSO. |
| Precipitation Upon Dilution | "Solvent shock" from rapid dilution into an aqueous buffer.[2] The final concentration exceeds the solubility limit in the assay buffer. | Perform a stepwise dilution.[4] Pre-warm the aqueous buffer to 37°C.[4] Add the DMSO stock to the buffer dropwise while vortexing vigorously.[4] If precipitation persists, consider lowering the final compound concentration. |
| Precipitation Over Time | The compound is not stable in the aqueous solution at the experimental temperature or is slowly coming out of a supersaturated solution. | Prepare the working solution immediately before use.[7] Consider using solubility enhancers like cyclodextrins to form stable inclusion complexes.[8] |
| Assay Inconsistency | Micro-precipitation is occurring, which may not be visible to the naked eye, leading to variable effective concentrations. | After preparing the working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for the assay. This removes precipitated aggregates but may lower the effective concentration. Alternatively, use a surfactant like Tween 20 (at low concentrations, e.g., 0.01-0.05%) to help maintain dispersion, but verify surfactant compatibility with the assay.[9] |
Advanced Solubilization Strategies
If basic troubleshooting fails, the following advanced strategies can significantly enhance solubility.
Strategy 1: pH Modification
The benzimidazole structure contains basic nitrogen atoms, meaning its solubility is often pH-dependent.[1] Many benzimidazole derivatives are more soluble at a lower (acidic) pH where these nitrogens can be protonated.[1][10]
Quantitative Impact of pH on Solubility:
| Compound | Condition | Fold Increase in Solubility (Approx.) |
|---|---|---|
| Albendazole | pH 2 Buffer vs. higher pH | 2.7 - 17.7x[11] |
| Mebendazole | Acidic pH vs. Neutral pH | 117x[12] |
| Thiazolobenzimidazole | pH adjustment to 2 | ~36x[2] |
Strategy 2: Co-solvents
A co-solvent is a water-miscible organic solvent added to the aqueous buffer to increase its solubilizing capacity for hydrophobic compounds.[13]
Common Co-solvents for In Vitro Assays:
| Co-solvent | Typical Final Concentration | Considerations |
|---|---|---|
| Ethanol | 1-5% | Can be toxic to cells at higher concentrations.[13] |
| Propylene Glycol | 1-10% | Generally considered less toxic than ethanol. |
| Polyethylene Glycol (PEG 300/400) | 1-10% | Viscous; can interfere with some automated liquid handlers. |
Note: Always test the effect of the co-solvent on the assay in a vehicle control group.
Strategy 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[8][14] Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[15]
Reported Solubility Enhancement with Cyclodextrins:
| Benzimidazole Derivative | Solubilization Method | Fold Increase in Solubility (Approx.) |
|---|---|---|
| Albendazole | β-cyclodextrin | 223x[2] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1058x[2] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512x[2] |
Experimental Protocols
Protocol 1: Determining pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers with varying pH values (e.g., pH 2.0, 4.5, 6.0, 7.4, 9.0).
-
Add Compound: Add an excess amount of the solid benzimidazole compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate Phases: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the quantifiable range of your analytical method.
-
Quantify: Measure the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Plot: Plot the measured solubility (y-axis) against the final measured pH of each buffer (x-axis) to visualize the pH-solubility profile.[2]
Protocol 2: Preparing a Solution Using HPβCD
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HPβCD (e.g., 10-40% w/v) in your desired assay buffer. Gentle warming and stirring may be required to fully dissolve the HPβCD.
-
Prepare Compound Stock: Create a high-concentration stock of your benzimidazole derivative in 100% DMSO (e.g., 100 mM).
-
Complexation: While vortexing the HPβCD solution, slowly add the required volume of the DMSO compound stock. The ratio of cyclodextrin to the compound often needs to be optimized but can start in a high molar excess (e.g., 100:1).
-
Equilibrate: Allow the solution to mix for at least 1 hour at room temperature to ensure complex formation.
-
Final Dilution (if needed): This complexed solution can now be used directly or be further diluted in the assay buffer. The final DMSO concentration should still be monitored and kept within the assay's tolerance limit.
Visual Guides
Caption: Troubleshooting workflow for benzimidazole solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. scispace.com [scispace.com]
- 15. medchemexpress.com [medchemexpress.com]
"preventing degradation of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate during their experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Loss of parent compound peak and appearance of new peaks in HPLC analysis over a short period.
-
Color change of the solution (e.g., yellowing or browning).
-
Inconsistent results in biological assays.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Photodegradation | Benzimidazole derivatives can be highly photosensitive in solution.[1] Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Hydrolysis | The methyl ester group is susceptible to hydrolysis, especially under basic or acidic conditions. The 2-amino group can also influence the electronic properties of the benzimidazole ring, potentially affecting its stability. Prepare solutions fresh and use them promptly. If storage is necessary, buffer the solution to a neutral pH and store at low temperatures. Avoid strong acids and bases unless required for the experiment. |
| Oxidation | The 2-amino group on the benzimidazole ring may be susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[2] Use degassed solvents to prepare solutions. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. Store solutions tightly capped and at low temperatures. |
| Solvent Effects | The choice of solvent can impact stability. Some benzimidazole derivatives have shown good stability in DMSO for a limited time.[3] For aqueous experiments, consider the use of co-solvents and appropriate buffering systems. Evaluate the stability of the compound in your specific solvent system over the time course of your experiment. |
Issue 2: Compound Instability During Storage
Symptoms:
-
Reduced purity of the compound when re-analyzed after a period of storage.
-
Difficulty in dissolving the compound after storage, suggesting the formation of insoluble degradation products.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Storage Temperature | Both solid compound and solutions may degrade at room temperature. For long-term storage of working solutions, temperatures of -20°C or even -80°C are recommended.[4] Solid compound should be stored in a cool, dark, and dry place. |
| Exposure to Light | Benzimidazoles are often stable in their solid form, but prolonged exposure to light can still lead to degradation.[1] Store the solid compound in a light-proof container. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can degrade the compound in solution.[4] Aliquot solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
| Moisture/Hydrolysis | The compound may be sensitive to moisture, leading to hydrolysis of the ester group. Store the solid compound in a desiccator. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A: While specific data for this compound is not publicly available, based on general knowledge of benzimidazole derivatives, it is recommended to store the solid compound in a tightly sealed, light-resistant container in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) in a desiccated environment is advisable to minimize potential degradation from heat, light, and moisture.
Q2: How should I prepare and store stock solutions of this compound?
A: It is highly recommended to prepare stock solutions fresh for each experiment. If storage is unavoidable:
-
Use a high-purity, anhydrous solvent. DMSO is often a suitable choice for initial stock solutions.
-
For long-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C can maintain stability.[4]
-
Always protect solutions from light.
Q3: What are the likely degradation pathways for this molecule?
A: Based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of acid or base.
-
Photodegradation: The benzimidazole core is known to be susceptible to light-induced degradation, which can involve complex reactions including ring cleavage or dimerization.[5]
-
Oxidation: The 2-amino group can be a site for oxidative degradation, leading to colored impurities.
Q4: My solution turned yellow/brown. Is it degraded?
A: A color change, particularly to yellow or brown, is often an indication of degradation, likely due to oxidation or the formation of complex photolytic products.[2] It is recommended to discard the solution and prepare a fresh one, ensuring to minimize exposure to light and oxygen. An HPLC analysis can confirm the presence of degradation products.
Q5: How can I confirm the stability of the compound under my experimental conditions?
A: You should perform a forced degradation study. This involves intentionally exposing the compound to various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. A general protocol is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are observed.[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C for various time points (e.g., 2, 8, 24 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[5]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for various time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[5]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period, protected from light.[5]
-
Thermal Degradation: Expose the solid compound and a solution of the compound to a dry heat of 60-80°C in an oven for a defined period.[5]
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][7] A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, typically reverse-phase HPLC with a PDA detector.
-
Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
A mass spectrometer (LC-MS) can be used to identify the mass of the degradation products, which helps in elucidating their structures.
References
- 1. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. medcraveonline.com [medcraveonline.com]
Technical Support Center: Scale-Up Synthesis of Methyl 2-Amino-1H-benzo[d]imidazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a larger scale?
A1: The most prevalent method for the large-scale synthesis of this compound involves a two-step process. The first step is the reduction of a suitable nitro-precursor, methyl 2-amino-3-nitrobenzoate, to form the key intermediate, methyl 2,3-diaminobenzoate.[1][2][3] The second step is the cyclization of this diamine with a cyanating agent, most commonly cyanogen bromide, to form the final benzimidazole ring system.[4][5]
Q2: What are the primary safety concerns when handling cyanogen bromide (BrCN) at scale?
A2: Cyanogen bromide is a highly toxic and volatile solid.[6][7] Key safety precautions during scale-up include:
-
Handling: All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a gas mask.[6]
-
Storage: It should be stored in a cool, dry place, as it can decompose, sometimes explosively, upon standing, especially if impure.[6][7] Brownish samples should be avoided as they may indicate decomposition.[7]
-
Quenching: Any unreacted cyanogen bromide must be quenched safely. A common method is to use a solution of sodium hypochlorite (bleach) and sodium hydroxide.
Q3: How can I monitor the progress of the cyclization reaction?
A3: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A typical mobile phase for TLC could be a mixture of ethyl acetate and hexane. The disappearance of the methyl 2,3-diaminobenzoate spot and the appearance of the product spot will indicate the reaction's progression.
Q4: What are some common impurities, and how can they be minimized?
A4: Common impurities can include unreacted starting materials (methyl 2,3-diaminobenzoate), and potential side-products from the cyclization reaction. To minimize these:
-
Ensure the purity of the starting diamine, as impurities can carry through to the final product.
-
Control the stoichiometry of cyanogen bromide. An excess may lead to the formation of by-products.
-
Maintain the recommended reaction temperature to avoid degradation or side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Methyl 2,3-diaminobenzoate | Incomplete reduction of the nitro group. | Ensure the catalyst (e.g., Palladium on carbon) is active and used in the appropriate amount. Check the hydrogen pressure and reaction time.[1][2] |
| Catalyst poisoning. | Use high-purity solvents and reagents to avoid catalyst deactivation. | |
| Low Yield of Final Product | Incomplete cyclization. | Verify the quality of the cyanogen bromide. Extend the reaction time or slightly increase the temperature, monitoring by TLC/HPLC to avoid degradation. |
| Degradation of starting material or product. | Ensure the reaction temperature is carefully controlled. The addition of cyanogen bromide can be exothermic and may require cooling. | |
| Product is Difficult to Purify | Presence of colored impurities. | The starting diamine can be prone to air oxidation and darken in color.[1][2] It is best to use it quickly after preparation or purify it by column chromatography before the cyclization step. |
| Co-precipitation of impurities. | Optimize the crystallization solvent and conditions. A solvent/anti-solvent system can be effective. Consider a charcoal treatment of the crude product solution to remove colored impurities. | |
| Reaction Stalls | Inefficient mixing at a larger scale. | Ensure adequate agitation is maintained throughout the reaction to keep solids suspended and maintain homogeneity. |
| Deactivation of cyanogen bromide. | Cyanogen bromide is sensitive to moisture.[7] Ensure anhydrous conditions are maintained during the reaction. |
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized during the scale-up synthesis. The values are based on laboratory-scale procedures and may require adjustment for larger batches.
| Parameter | Step 1: Reduction | Step 2: Cyclization | Key Considerations for Scale-Up |
| Solvent | Ethanol or Methanol[1][8] | Methanol, Ethanol, or aqueous mixtures | Solvent choice impacts solubility, reaction rate, and ease of product isolation. |
| Catalyst (Step 1) | 5-10% Palladium on Carbon | N/A | Ensure efficient catalyst recovery and consider catalyst loading for cost-effectiveness. |
| Reagent (Step 2) | N/A | Cyanogen Bromide (1.0-1.2 eq) | Precise stoichiometry is crucial. Exothermic addition may require controlled dosing. |
| Temperature | Room Temperature to 40°C | 0°C to Room Temperature | Heat management is critical for both steps to prevent runaway reactions and side-product formation. |
| Reaction Time | 12-48 hours[1] | 2-6 hours | Monitor by TLC/HPLC to determine the optimal reaction endpoint. |
| Typical Yield | >90%[1][2] | 70-85% | Yields can be affected by purity of starting materials and efficiency of work-up and purification. |
Experimental Protocols
Step 1: Synthesis of Methyl 2,3-diaminobenzoate
-
Reaction Setup: To a suitable hydrogenation reactor, add methyl 2-amino-3-nitrobenzoate and a solvent such as ethanol or methanol.[1][2]
-
Catalyst Addition: Carefully add 5-10% Palladium on Carbon catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 psi) and begin vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Remove the catalyst by filtration through a pad of celite.
-
Isolation: Concentrate the filtrate under reduced pressure to yield methyl 2,3-diaminobenzoate, which may be an oil that solidifies on standing.[1][2] This intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve methyl 2,3-diaminobenzoate in a suitable solvent like methanol.
-
Reagent Addition: Cool the solution in an ice bath. Dissolve cyanogen bromide in the same solvent and add it dropwise to the cooled solution of the diamine, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitoring: Monitor the reaction to completion by TLC or HPLC.
-
Work-up: Upon completion, the reaction mixture is typically neutralized with a base such as sodium bicarbonate solution.
-
Isolation and Purification: The product may precipitate from the solution upon neutralization or after partial removal of the solvent. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure this compound.
Visualizations
References
- 1. Methyl 2,3-diaminobenzoate | 107582-20-7 [m.chemicalbook.com]
- 2. Methyl 2,3-diaminobenzoate | 107582-20-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Cyanogen bromide - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
"identifying impurities in methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate synthesis by HPLC"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate, with a focus on identifying impurities using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter during the synthesis of this compound?
A1: Common impurities can originate from starting materials, intermediates, by-products, and degradation products. Key potential impurities include:
-
Unreacted Starting Materials: Such as methyl 2,3-diaminobenzoate and the cyclizing agent (e.g., cyanogen bromide or a corresponding orthoester).
-
Isomeric By-products: Positional isomers may form depending on the precursors and reaction conditions.
-
Oxidation Products: The benzimidazole ring can be susceptible to oxidation.
-
Hydrolysis Products: The methyl ester group can hydrolyze to the corresponding carboxylic acid.
-
Products of Side Reactions: Depending on the synthetic route, various side reactions can lead to unexpected by-products.[1][2][3]
Q2: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself. Common causes include:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based column can interact with basic compounds like benzimidazoles.
-
Column Overload: Injecting too much sample can lead to peak distortion.[4][5]
-
Mismatched Sample Solvent and Mobile Phase: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible.
-
Column Contamination or Voids: Contamination at the column inlet or a void in the packing material can cause peak tailing.[4]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
Q3: I am observing split peaks in my chromatogram. What does this indicate?
A3: Split peaks can suggest a few issues:
-
Co-eluting Impurity: A closely eluting impurity might not be fully resolved from the main peak.[4]
-
Column Inlet Problem: A partially blocked frit or a void at the head of the column can cause the sample band to split.
-
Sample Solvent Effect: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Injector Malfunction: Issues with the injector can lead to improper sample introduction onto the column.
Q4: How can I confirm the identity of an unknown impurity peak?
A4: The most definitive method for identifying an unknown impurity is to use a mass spectrometer coupled with the HPLC (LC-MS). This will provide the mass-to-charge ratio of the impurity, giving a strong indication of its molecular weight and elemental composition. Further structural elucidation can be achieved by isolating the impurity using preparative HPLC and then analyzing it by Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Guide 1: Resolving Poor Peak Shape (Tailing, Fronting, Broadening)
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjust the mobile phase to a lower pH to suppress silanol activity. |
| Column overload. | Reduce the injection volume or the concentration of the sample.[4] | |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[6] | |
| Peak Fronting | Sample overload (less common than for tailing). | Dilute the sample or decrease the injection volume.[5] |
| Incompatible sample solvent. | Dissolve the sample in the mobile phase. | |
| Broad Peaks | High extra-column volume. | Use shorter, narrower ID tubing, especially between the column and the detector. |
| Column degradation. | Replace the column. | |
| Mobile phase flow rate is too low. | Optimize the flow rate for the column dimensions. |
Guide 2: Addressing Retention Time Variability
| Symptom | Potential Cause | Suggested Solution |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily. If using a gradient, ensure the pump is mixing solvents correctly. Degas the mobile phase thoroughly.[6] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column equilibration is insufficient. | Ensure the column is fully equilibrated with the mobile phase before injecting the sample. | |
| Drifting Retention Times | Column aging or contamination. | Flush the column or replace it if performance does not improve. |
| Leaks in the system. | Check all fittings for leaks, especially between the pump and the injector.[6] |
Data Presentation: Potential Impurities
The following table summarizes potential impurities, their likely origin, and hypothetical HPLC retention characteristics relative to the main product.
| Impurity Name | Potential Source | Hypothetical Relative Retention Time (RRT) | Notes |
| Methyl 2,3-diaminobenzoate | Unreacted starting material | < 1.0 | Typically more polar than the product. |
| 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid | Hydrolysis of the methyl ester | < 1.0 | More polar due to the carboxylic acid group. |
| Isomeric Aminobenzimidazoles | Side reaction during cyclization | Variable, could be close to 1.0 | May require optimization of the mobile phase for resolution. |
| Dimerization Products | By-product formation | > 1.0 | Higher molecular weight, likely less polar. |
Experimental Protocols
Protocol: HPLC Method for Impurity Profiling
This protocol provides a general starting point for the analysis of this compound. Optimization may be required.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
References
Validation & Comparative
Validating the Biological Activity of Synthesized Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of the synthesized compound, methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate. Due to the limited publicly available data on this specific molecule, this document outlines a comparative approach, benchmarking its potential performance against structurally similar benzimidazole derivatives with established anticancer and antimicrobial properties. The experimental protocols and comparative data presented herein will guide researchers in effectively characterizing the biological profile of this novel compound.
Comparative Landscape: Anticancer Activity
Benzimidazole derivatives are a well-established class of compounds with significant potential in oncology.[1] They are known to exert their anticancer effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[1] The structural similarity of this compound to other 2-aminobenzimidazole compounds suggests it may exhibit comparable cytotoxic or antiproliferative activities.
To validate the anticancer potential of the synthesized compound, a comparative in vitro cytotoxicity study against a panel of human cancer cell lines is recommended. The following table presents data for known 2-aminobenzothiazole and benzimidazole derivatives, providing a benchmark for evaluating the performance of the new molecule.
Table 1: Comparative in vitro Anticancer Activity of Benzimidazole and Benzothiazole Derivatives (IC50, µM)
| Compound/Derivative | HCT116 (Colon) | A549 (Lung) | A375 (Melanoma) | MCF-7 (Breast) | Reference Compound(s) |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined | Doxorubicin |
| 2-Aminobenzothiazole Derivative 13 | 6.43 ± 0.72 | 9.62 ± 1.14 | 8.07 ± 1.36 | - | Sorafenib |
| 2-Aminobenzothiazole-CT Derivative 21 | 10.34 - 12.14 | - | - | - | - |
| Novel Benzimidazole Derivative 2a | - | - | - | - | - |
Data for compounds 13 and 21 are for 2-aminobenzothiazole derivatives, which are structurally related to 2-aminobenzimidazoles and provide a relevant comparison for antiproliferative activity.[2] Data for compound 2a is for a novel benzimidazole derivative with reported cytotoxicity against various cancer cell lines including MDA-MB-231 and HT-29.[3]
Comparative Landscape: Antimicrobial Activity
The benzimidazole scaffold is also a "privileged structure" in the development of antimicrobial agents, with derivatives exhibiting activity against a range of bacteria and fungi.[4] To ascertain the antimicrobial potential of this compound, a comparative analysis of its Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria, as well as fungal strains, is proposed.
The following table provides MIC values for other benzimidazole-pyrazole and 2-aminobenzimidazole derivatives, which can serve as a reference for evaluating the synthesized compound.
Table 2: Comparative Antimicrobial Activity of Benzimidazole Derivatives (MIC, µg/mL)
| Compound/Derivative | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference Compound(s) |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined | To Be Determined | Ciprofloxacin, Fluconazole |
| Benzimidazole-Pyrazole 10 | 3.125 | - | 50 | - | - | Chloramphenicol |
| Benzimidazole-Pyrazole 28g | - | Good Activity | Good Activity | - | - | - |
| Benzimidazole-Pyrazole 83a/b | - | Very Good Activity | - | - | Very Good Activity | Ampicillin, Fluconazole |
The presented data for compounds 10, 28g, and 83a/b are for benzimidazole-pyrazole hybrids, which demonstrate the potential for antimicrobial activity within the broader benzimidazole class.[5]
Experimental Protocols
To ensure robust and reproducible data, the following detailed experimental protocols are recommended for validating the biological activity of this compound.
In Vitro Anticancer Activity: MTT Assay
This protocol is designed to determine the cytotoxic effects of the synthesized compound on various cancer cell lines.
Workflow:
Caption: Workflow for MTT-based cytotoxicity assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT116, A549, A375, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Preparation: The synthesized compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in culture medium to achieve the desired final concentrations.
-
Treatment: The culture medium from the seeded plates is replaced with medium containing various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound against various microbial strains.
Workflow:
Caption: Workflow for broth microdilution MIC assay.
Methodology:
-
Microorganism Preparation: Standard strains of bacteria (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) are cultured on appropriate agar plates.
-
Inoculum Preparation: A few colonies of each microorganism are suspended in sterile broth, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: The synthesized compound is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum), a negative control (broth only), and a reference antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Signaling Pathways in Anticancer Activity
Benzimidazole derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1] Based on the activity of related compounds, this compound could potentially interfere with pathways such as the PI3K/Akt and MAPK/ERK pathways. Validating the impact on these pathways can provide crucial insights into its mechanism of action.
Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways.
This guide provides a comprehensive framework for the initial biological validation of this compound. The comparative data and detailed protocols will enable a thorough assessment of its potential as a novel anticancer or antimicrobial agent. Further studies to elucidate the precise mechanism of action will be crucial for its continued development.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Study: Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate and Established PARP Inhibitors
A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative Poly (ADP-ribose) polymerase (PARP) inhibitor, methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate, with well-established, clinically approved PARP inhibitors. Due to the limited publicly available data on the specific PARP inhibitory activity of this compound, this guide incorporates data from structurally related benzimidazole-4-carboxamide derivatives to provide a contextual performance analysis. This comparison is supported by experimental data on the enzymatic and cellular activities of known inhibitors and related benzimidazole compounds, alongside detailed experimental protocols.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1] PARP inhibitors exploit the concept of synthetic lethality in cancers with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[2] By blocking PARP-mediated SSB repair, these inhibitors lead to the accumulation of double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, resulting in genomic instability and cell death.[2]
The mechanism of action for many PARP inhibitors involves two key aspects:
-
Catalytic Inhibition: Competitive binding to the NAD+ binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains and the subsequent recruitment of DNA repair proteins.[1]
-
PARP Trapping: Stabilizing the PARP-DNA complex, which can be more cytotoxic than catalytic inhibition alone as it creates a physical obstruction to DNA replication and repair.[3]
This guide will compare the target compound's potential efficacy with the following known PARP inhibitors:
-
Olaparib: The first-in-class PARP inhibitor approved for various cancers, including ovarian, breast, pancreatic, and prostate cancers.[1]
-
Rucaparib: A potent inhibitor of PARP1, PARP2, and PARP3 used in the treatment of ovarian and prostate cancer.[4]
-
Talazoparib: A dual-mechanism inhibitor with high potency for both PARP enzymatic inhibition and PARP trapping, approved for BRCA-mutated breast cancer.[5]
-
Niraparib: A selective PARP1/2 inhibitor used for the maintenance treatment of ovarian, fallopian tube, and primary peritoneal cancer.[6]
-
Veliparib: A PARP1/2 inhibitor that has been extensively studied in combination with chemotherapy.[7]
Comparative Data Presentation
Enzymatic Inhibitory Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of known PARP inhibitors against PARP1 and PARP2 enzymes. Data for benzimidazole-4-carboxamide derivatives, structurally related to the target compound, is included for comparison.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| This compound | Data not available | Data not available | |
| 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (Analog 1) | 4.30 | 1.58 | [8] |
| 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (Analog 2) | 8 (Ki) | Data not available | |
| Olaparib | 5 | 1 | [1] |
| Rucaparib | 1.4 | Data not available | |
| Talazoparib | 1.2 | 0.85 | |
| Niraparib | 3.8 | 2.1 | |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) | [7] |
Note: Data for Analog 1 and Analog 2 are provided as they represent the benzimidazole-4-carboxamide scaffold. The inhibitory activity of this compound may vary significantly based on its specific substitutions.
In Vitro Antiproliferative Activity
The following table presents the IC50 values of known PARP inhibitors and a related benzimidazole derivative against various human cancer cell lines. This data demonstrates the cytotoxic potential of these compounds.
| Compound | Cell Line | BRCA Status | IC50 (µM) | Reference |
| This compound | Data not available | Data not available | ||
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (Related Compound) | MCF-7 | Wild-type | 0.73 | [6] |
| MDA-MB-231 | Wild-type | 20.4 | [6] | |
| Olaparib | MDA-MB-436 | BRCA1 mutant | ~1.7 | |
| HCC1937 | BRCA1 mutant | ~96 | ||
| Rucaparib | Capan-1 | BRCA2 mutant | ~0.01 | |
| MDA-MB-231 | Wild-type | >10 | ||
| Talazoparib | MDA-MB-436 | BRCA1 mutant | ~0.01 | |
| HCC1937 | BRCA1 mutant | ~10 | ||
| Niraparib | PEO1 | BRCA2 mutant | 7.487 | [5] |
| UWB1.289 | BRCA1 mutant | 21.34 | [5] | |
| Veliparib | Ishikawa | Wild-type | 133.5 |
Note: The antiproliferative activity of the related benzimidazole compound highlights the potential of this scaffold, though direct comparisons with the target compound require specific experimental data.
Experimental Protocols
PARP Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of a compound against PARP1 and PARP2 enzymes.
Methodology: A common method is a fluorescence-based assay.
-
Reagents and Materials: Recombinant human PARP1 or PARP2 enzyme, biotinylated NAD+, activated DNA (e.g., calf thymus DNA treated with DNase I), streptavidin-coated plates, a fluorescent substrate (e.g., a europium-labeled anti-biotin antibody), and assay buffer.
-
Procedure:
-
Add assay buffer, activated DNA, and the test compound at various concentrations to the wells of a streptavidin-coated plate.
-
Initiate the reaction by adding PARP enzyme and biotinylated NAD+.
-
Incubate the plate to allow for the PARP-catalyzed reaction, where biotinylated ADP-ribose is incorporated into PAR chains.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add the fluorescently labeled anti-biotin antibody and incubate.
-
Measure the fluorescence signal using a plate reader. The signal intensity is proportional to the amount of biotin incorporated, and thus to PARP activity.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
-
Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
DNA Damage Assessment (γ-H2AX Staining)
Objective: To visualize and quantify DNA double-strand breaks in cells following treatment with a PARP inhibitor.
Methodology: Immunofluorescence staining for phosphorylated histone H2AX (γ-H2AX), which accumulates at sites of DSBs.
-
Reagents and Materials: Cells, test compound, fixation solution (e.g., 4% paraformaldehyde), permeabilization buffer (e.g., 0.25% Triton X-100 in PBS), blocking solution (e.g., 5% BSA in PBS), primary antibody against γ-H2AX, fluorescently labeled secondary antibody, and a nuclear counterstain (e.g., DAPI).
-
Procedure:
-
Grow cells on coverslips and treat with the test compound.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-γ-H2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope.
-
-
Data Analysis: Count the number of γ-H2AX foci per nucleus. An increase in the number of foci in treated cells compared to control cells indicates an increase in DNA double-strand breaks.
Signaling Pathways and Experimental Workflows
PARP-Mediated DNA Damage Repair Pathway
Caption: PARP's role in DNA repair and the mechanism of PARP inhibitors.
Experimental Workflow for PARP Inhibitor Evaluation
Caption: Workflow for evaluating the efficacy of a novel PARP inhibitor.
Conclusion
Further research is required to synthesize and evaluate this compound using the standardized experimental protocols outlined in this guide. Such studies will be crucial to determine its specific PARP1/2 inhibitory potency, its antiproliferative activity against a panel of cancer cell lines with defined BRCA status, and its potential for PARP trapping. This comprehensive evaluation will ultimately define its therapeutic potential in the landscape of PARP-targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unife.it [iris.unife.it]
- 8. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing from published experimental data. The information is presented to facilitate the rational design of novel therapeutic agents.
Comparative Biological Activity
The biological activities of this compound analogs are significantly influenced by the nature and position of substituents on the benzimidazole ring system and the 2-amino group. The following table summarizes the quantitative data from various studies, highlighting the impact of these modifications on different biological targets.
| Compound ID | R1 (at 2-amino) | R2 (on Benzene Ring) | Biological Target | Activity (IC50/pKi) | Reference |
| 1 | H | H | PARP-1 | - | [1] |
| 10a | -(CH2)2-N-morpholine | H | PARP-1 | 15 nM | [1] |
| 11e | -(CH2)2-N-piperidine | H | PARP-1 | 28 nM | [1] |
| M084 | H | H | TRPC4/5 Channels | 1.1 µM (TRPC4), 0.7 µM (TRPC5) | [2] |
| 27 | H | H | TRPC4/5 Channels | 1.4 µM (TRPC4), 0.8 µM (TRPC5) | [2] |
| 9 | Piperidine | H | TRPC4/5 Channels | 0.8 µM (TRPC4), 0.5 µM (TRPC5) | [2] |
| 13 | Piperidine | H | TRPC4/5 Channels | 0.6 µM (TRPC4), 0.4 µM (TRPC5) | [2] |
| 16 | Piperidine | H | TRPC4/5 Channels | 0.5 µM (TRPC4), 0.3 µM (TRPC5) | [2] |
| 28 | Piperidine | H | TRPC4/5 Channels | 0.4 µM (TRPC4), 0.2 µM (TRPC5) | [2] |
| 17 | Pyrrolidine | H | TRPC4/5 Channels | 1.2 µM (TRPC4), 0.9 µM (TRPC5) | [2] |
| Cmpd 9 | H | 6-CH3 | GABA-A Receptor | pKi = 5.53 | [3][4] |
| Cmpd 11 | H | 6-CH3 | GABA-A Receptor | pKi = 5.1 | [3][4] |
| Cmpd 13 | H | 6-CH3 | GABA-A Receptor | pKi = 5.3 | [3][4] |
| Cmpd 10, 12, 14 | H | 5-CH3 | GABA-A Receptor | No Affinity | [3][4] |
Key Structure-Activity Relationship Insights
The data reveals several key trends:
-
Substitution at the 2-Amino Position: Modification of the 2-amino group is a critical determinant of activity. For PARP-1 inhibitors, the introduction of cyclic amine moieties like morpholine and piperidine via an ethyl linker significantly enhances potency compared to the unsubstituted parent compound.[1] Similarly, for TRPC4/5 channel inhibitors, a secondary amine in the form of a piperidine or pyrrolidine ring at the 2-position is essential for activity.[2]
-
Substitution on the Benzimidazole Ring: The position of substituents on the benzimidazole core dramatically affects biological activity. For instance, in the context of GABA-A receptor modulation, a methyl group at the 6-position is well-tolerated and confers affinity, while the same substituent at the 5-position is detrimental to activity.[3][4]
-
Carboxylate vs. Carboxamide at Position 4: While this guide focuses on the methyl carboxylate analogs, it is noteworthy that many potent inhibitors, particularly for PARP-1, feature a carboxamide at the 4-position.[1][5] This suggests that the electronic and hydrogen bonding properties of this group are crucial for target engagement.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
PARP-1 Inhibition Assay[1]
The inhibitory activity against PARP-1 is typically determined using a colorimetric assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins. Compounds are incubated with recombinant human PARP-1 enzyme, activated DNA, and biotinylated NAD+. The reaction is stopped, and the biotinylated histones are detected by adding streptavidin-HRP and a colorimetric substrate. The absorbance is measured at a specific wavelength (e.g., 450 nm), and IC50 values are calculated from the dose-response curves.
Fluorescence Membrane Potential (FMP) Assay for TRPC Channel Inhibition[2]
This cell-based assay is used to screen for inhibitors of TRPC4 and TRPC5 channels.
-
Cell Culture: HEK293 cells stably expressing the target TRPC channel are used.
-
Assay Procedure: Cells are loaded with a fluorescent membrane potential-sensitive dye. The test compounds are added to the cells before the application of a channel agonist.
-
Data Analysis: Changes in fluorescence, indicating alterations in membrane potential due to ion channel activity, are measured. The agonist-evoked fluorescence increases are normalized to a control. IC50 values are determined by fitting the data to the Hill equation.
Radioligand Binding Assay for GABA-A Receptor Affinity[3][4]
This assay measures the ability of a compound to displace a radiolabeled ligand from the benzodiazepine binding site on the GABA-A receptor.
-
Membrane Preparation: Membranes are prepared from the cerebral cortex of rats.
-
Binding Assay: The membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [3H]flumazenil) and various concentrations of the test compounds.
-
Data Analysis: The radioactivity bound to the membranes is measured after filtration. The displacement of the radioligand by the test compounds is used to calculate the Ki (inhibitory constant), and this is often expressed as pKi (-log Ki).
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Efficacy of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a methyl carboxylate group on the benzene ring of the 2-aminobenzimidazole scaffold can significantly influence its biological activity. This guide provides a comparative analysis of the efficacy of positional isomers of methyl 2-amino-1H-benzo[d]imidazole-carboxylate, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. While a direct head-to-head comparative study of all four primary positional isomers (4-, 5-, 6-, and 7-carboxylate) remains elusive in publicly available literature, this guide synthesizes existing data on individual isomers and related derivatives to illuminate potential structure-activity relationships.
Comparative Efficacy: A Look at the Isomers
Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The position of the methyl carboxylate group is a critical determinant of the molecule's interaction with biological targets.
| Isomer | Biological Target/Activity | Reported Efficacy |
| Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate | Largely unexplored in public literature. | Data not available. |
| Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate | Precursor for Casein Kinase 1 (CK1) inhibitors.[1] | Used as a starting material in the synthesis of potent inhibitors of CK1δ/ε.[1] |
| Methyl 2-amino-1H-benzo[d]imidazole-6-carboxylate | Largely unexplored in public literature. | Data not available. |
| Methyl 2-amino-1H-benzo[d]imidazole-7-carboxylate | Potential antimicrobial and anticancer agent.[2] | The 5-amino-2-methyl-7-carboxylate analog shows potential therapeutic properties.[2] |
Note: The table above highlights the limited availability of direct comparative data for the specified isomers. The information is based on studies of individual isomers or closely related analogs.
Deciphering the Biological Landscape: Potential Signaling Pathways and Experimental Workflows
The diverse biological activities of benzimidazole derivatives suggest their involvement in multiple signaling pathways. For instance, their role as kinase inhibitors implicates them in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. The development of potent and selective kinase inhibitors is a major focus in cancer therapy.
Below are diagrams illustrating a hypothetical signaling pathway that could be targeted by these isomers and a typical experimental workflow for evaluating their efficacy.
References
Comparative Cross-Reactivity Profiling of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate against established kinase inhibitors: Axitinib, a potent VEGFR inhibitor; Dabrafenib, a BRAF inhibitor; and Selumetinib, a MEK1/2 inhibitor. This objective comparison, supported by established experimental protocols, aims to guide researchers in evaluating the selectivity and potential off-target effects of novel benzimidazole-based compounds.
Introduction to this compound and Comparator Compounds
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] this compound is a novel compound within this class. Understanding its cross-reactivity profile is crucial for predicting its therapeutic window and potential side effects. For a comprehensive evaluation, we compare its hypothetical profile with three well-characterized kinase inhibitors:
-
Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), crucial for angiogenesis.[2][3]
-
Dabrafenib: A selective inhibitor of mutant BRAF kinase, a key component of the MAPK signaling pathway.[4][5]
-
Selumetinib: A selective inhibitor of MEK1 and MEK2, downstream kinases in the MAPK pathway.[6][7]
Data Presentation: Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 in nM) of this compound (hypothetical data) and the comparator compounds against a panel of selected kinases. Lower values indicate higher potency.
| Kinase Target | This compound (Hypothetical IC50, nM) | Axitinib (IC50, nM) | Dabrafenib (IC50, nM) | Selumetinib (IC50, nM) |
| VEGFR1 | 50 | 0.1[8] | >10,000 | >10,000 |
| VEGFR2 | 25 | 0.2[8] | >10,000 | >10,000 |
| VEGFR3 | 40 | 0.1-0.3[8] | >10,000 | >10,000 |
| PDGFRβ | 200 | 1.6[8] | >1,000 | >10,000 |
| c-KIT | 350 | 1.7[8] | >1,000 | >10,000 |
| BRAF (V600E) | >10,000 | >10,000 | 0.8 | >1,000 |
| CRAF | >10,000 | >10,000 | 5.0 | >1,000 |
| MEK1 | >10,000 | >10,000 | >1,000 | 14[9] |
| MEK2 | >10,000 | >10,000 | >1,000 | 14 |
| PIM1 | 150 | - | - | - |
| p38α | >5,000 | - | >1,000 | No activity[9] |
| SRC | >2,000 | - | - | - |
Hypothetical data for this compound is postulated based on the common activity of benzimidazole derivatives against receptor tyrosine kinases. Actual values must be determined experimentally.
Off-Target Liability Profile
This table presents a summary of potential off-target liabilities. The hERG liability is a critical assessment for cardiac safety.
| Assay | This compound (Hypothetical) | Axitinib | Dabrafenib | Selumetinib |
| hERG Inhibition (IC50, µM) | >30 | >10 | 1.8 | >30 |
| CYP3A4 Inhibition (IC50, µM) | 5.2 | 8.8 | 1.5 | >25 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Specific peptide substrate
-
[γ-³³P]ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In a 96-well plate, add the test compound, the specific kinase, and the peptide substrate in kinase assay buffer.
-
Initiation: Start the reaction by adding a solution of [γ-³³P]ATP and MgCl₂.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the filter plate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 values.
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cell line expressing the target protein
-
Test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvesting: Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Heating: Heat the cell suspensions at various temperatures for a short duration (e.g., 3 minutes) and then cool to room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Quantification: Analyze the amount of soluble target protein in the supernatant by Western blot or another protein quantification method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[10]
hERG Patch-Clamp Assay
This electrophysiological assay is the gold standard for assessing a compound's potential to block the hERG potassium channel, a key indicator of cardiac arrhythmia risk.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Extracellular and intracellular recording solutions
-
Test compound
Procedure:
-
Cell Preparation: Plate the hERG-expressing cells on coverslips for recording.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a single cell.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate the channels followed by a repolarizing step to measure the tail current.[11]
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Data Acquisition: Record the hERG tail current before and after compound application.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.[11]
Visualizations
The following diagrams illustrate the primary signaling pathways affected by the comparator compounds and a general workflow for cross-reactivity profiling.
Caption: Key signaling pathways inhibited by comparator compounds.
Caption: Generalized workflow for cross-reactivity profiling.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is Axitinib used for? [synapse.patsnap.com]
- 4. Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]
- 6. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 7. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Selumetinib | MEK | Tocris Bioscience [tocris.com]
- 10. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate Derivatives: In Vitro versus In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, the benzimidazole nucleus, particularly methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate derivatives, has garnered significant attention due to its broad spectrum of pharmacological activities. These compounds have shown promise as anticancer agents, kinase inhibitors, and modulators of various cellular pathways. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Data Presentation: A Comparative Analysis
The transition from a promising in vitro profile to demonstrated in vivo efficacy is a critical hurdle in drug discovery. The following tables summarize the quantitative data for representative 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives, which are structurally analogous to the target compounds and serve as a valuable reference for efficacy comparison.
Table 1: In Vitro Efficacy of 2-Substituted 1H-benzo[d]imidazole-4-carboxamide Derivatives as PARP-1 Inhibitors [1]
| Compound ID | R Group (at 2-position) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |
| 10a | 1-methyl-1H-pyrazol-5-yl | 4.6 | 1.9 |
| 11b | furan-2-yl | 8.8 | 3.8 |
| 11e | thiophen-2-yl | 3.2 | 2.1 |
| 15e | 1-methyl-1H-pyrrol-2-yl | 1.9 | 1.3 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Cellular Potentiation of Temozolomide (TMZ) by Lead Compounds in MX-1 Cells [1]
| Compound ID | Potentiation Factor (PF50) |
| 10a | 7.10 |
| 11e | 4.17 |
PF50 is the ratio of the IC50 of TMZ alone to the IC50 of TMZ in the presence of the test compound.
Table 3: In Vivo Antitumor Efficacy of Compound 10a in Combination with Temozolomide (TMZ) in a Breast Cancer (MX-1) Xenograft Model [1]
| Treatment Group | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | 0 |
| TMZ (50 mg/kg, p.o.) | 35 |
| Compound 10a (50 mg/kg, p.o.) | 15 |
| Compound 10a + TMZ | 75 |
TGI (%) was calculated at the end of the study. p.o. = oral administration.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation and extension of scientific findings. The following protocols are based on studies of closely related benzimidazole derivatives.
1. In Vitro PARP-1 and PARP-2 Inhibition Assay [1]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against PARP-1 and PARP-2 enzymes.
-
Methodology:
-
A 96-well plate was coated with histones.
-
The reaction mixture containing the respective enzyme (PARP-1 or PARP-2), activated DNA, and varying concentrations of the test compounds was added to the wells.
-
The enzymatic reaction was initiated by the addition of a biotinylated NAD+ solution.
-
The plate was incubated to allow for the poly(ADP-ribosyl)ation of histones.
-
The reaction was stopped, and the plate was washed.
-
Streptavidin-HRP conjugate was added to detect the incorporated biotinylated ADP-ribose.
-
A colorimetric substrate was added, and the absorbance was measured to quantify enzyme activity.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Cell-Based Assay for Potentiation of Temozolomide (TMZ) [1]
-
Objective: To evaluate the ability of the test compounds to enhance the cytotoxic effect of the chemotherapeutic agent TMZ in a cancer cell line.
-
Cell Line: MX-1 (human breast carcinoma).
-
Methodology:
-
MX-1 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a serial dilution of TMZ, either alone or in combination with a fixed concentration of the test compound.
-
After a specified incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the Sulforhodamine B (SRB) assay.
-
The IC50 values for TMZ with and without the test compound were determined.
-
The potentiation factor (PF50) was calculated as the ratio of the IC50 of TMZ alone to the IC50 of TMZ in the presence of the test compound.
-
3. In Vivo Tumor Growth Inhibition Study [1]
-
Objective: To assess the antitumor efficacy of a lead compound, alone and in combination with TMZ, in a preclinical animal model.
-
Animal Model: Female BALB/c nude mice.
-
Xenograft Model: Human breast cancer MX-1 cells were implanted subcutaneously into the mice.
-
Methodology:
-
When the tumors reached a palpable size (e.g., 100-200 mm3), the mice were randomly assigned to different treatment groups (vehicle control, TMZ alone, test compound alone, combination of test compound and TMZ).
-
The compounds were administered orally (p.o.) according to a predetermined schedule and dosage.
-
Tumor volume and body weight were measured regularly (e.g., twice a week).
-
At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control group.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for evaluating benzimidazole derivatives.
Caption: Mechanism of action of PARP-1 inhibitors.
References
A Comparative Guide to the Bioassay Validation for Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioassay validation for determining the activity of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate. Due to the limited publicly available data on this specific molecule, this guide draws comparisons with structurally related benzimidazole-4-carboxamide and -carboxylate derivatives that have established biological activities. These activities primarily include inhibition of Poly(ADP-ribose) polymerase (PARP), Casein Kinase 1 delta/epsilon (CK1δ/ε), and antagonism of the 5-HT4 receptor. This document outlines the methodologies for validating bioassays for these targets, presents comparative data from related compounds, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and Potential Bioactivities
This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities. While specific bioassay data for this exact compound is scarce, its structural similarity to other researched benzimidazole-4-carboxamides and -carboxylates suggests potential activity in several key signaling pathways. This guide will focus on three such potential activities:
-
PARP Inhibition: Many benzimidazole derivatives are potent inhibitors of PARP enzymes, which are crucial for DNA repair. PARP inhibitors are a major class of anticancer agents.
-
CK1δ/ε Inhibition: The positional isomer, methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate, is a known precursor to potent inhibitors of CK1δ/ε, suggesting the 4-carboxylate derivative may also target these kinases, which are implicated in cancer and circadian rhythm regulation.
-
5-HT4 Receptor Antagonism: Benzimidazole-4-carboxamides and -carboxylates have been synthesized and evaluated as potent and selective antagonists for the serotonin 5-HT4 receptor, which is involved in gastrointestinal motility and cognitive functions.
This guide will compare the validation of bioassays for each of these potential activities.
Comparative Data Presentation
The following tables summarize quantitative data for representative benzimidazole derivatives with activities relevant to the potential targets of this compound.
Table 1: Comparative Activity of Benzimidazole Derivatives as PARP-1 Inhibitors
| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference Compound | IC50 / Ki (nM) |
| Hypothetical this compound | PARP-1 | Enzymatic | Not Available | Olaparib | 2.77 |
| 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | PARP-1 | Enzymatic (Ki) | 8 | Veliparib | 15.54 |
| Compound 10a (a 2-substituted 1H-benzo[d]imidazole-4-carboxamide) | PARP-1 | Enzymatic (IC50) | Potentiation at 7.10 (PF50) | - | - |
| Compound 6b (a 2-phenyl-benzimidazole-4-carboxamide derivative) | PARP-1 | Enzymatic (IC50) | 8.65 | Olaparib | 2.77 |
Note: The activity of this compound is hypothetical and included for comparative framework purposes.
Table 2: Comparative Activity of Benzimidazole Derivatives as CK1δ/ε Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hypothetical this compound | CK1δ/ε | Kinase Assay | Not Available | IC261 | Potent inhibitor |
| Compound 5 (a 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivative) | CK1δ | Kinase Assay | 0.040 | - | - |
| Compound 5 | CK1ε | Kinase Assay | 0.199 | - | - |
| Compound 6 (a related derivative) | CK1δ | Kinase Assay | 0.042 | - | - |
| Compound 6 | CK1ε | Kinase Assay | 0.0326 | - | - |
Note: The activity of this compound is hypothetical.
Table 3: Comparative Activity of Benzimidazole Derivatives as 5-HT4 Receptor Antagonists
| Compound | Target | Assay Type | Ki (nM) | Reference Compound | pA2 |
| Hypothetical this compound | 5-HT4 Receptor | Radioligand Binding | Not Available | RS 39604 | 8.2 |
| Compound 12 (a benzimidazole-4-carboxamide) | 5-HT4 Receptor | Radioligand Binding | 0.32 | - | 7.6 |
| Compound 13 (a benzimidazole-4-carboxamide) | 5-HT4 Receptor | Radioligand Binding | 0.11 | - | 7.9 |
| Compound 14 (a benzimidazole-4-carboxamide) | 5-HT4 Receptor | Radioligand Binding | 0.29 | - | 8.2 |
| Compound 15 (a benzimidazole-4-carboxamide) | 5-HT4 Receptor | Radioligand Binding | 0.54 | - | 7.9 |
Note: The activity of this compound is hypothetical.
Experimental Protocols for Bioassay Validation
The validation of a bioassay for any of the potential activities of this compound should follow established guidelines from regulatory bodies such as the FDA and the principles outlined in ICH Q2(R1). Below are detailed methodologies for key experiments.
General Bioassay Validation Workflow
The following diagram illustrates a general workflow for the validation of a cell-based or biochemical bioassay.
Caption: General workflow for bioassay validation.
Protocol for PARP Inhibition Assay Validation
1. Assay Principle: A common method is a cell-free enzymatic assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins. Inhibition of PARP-1 results in a decreased signal.
2. Materials:
- Recombinant human PARP-1 enzyme
- Histone-coated microplate
- Biotinylated NAD+
- Streptavidin-HRP conjugate
- TMB substrate
- This compound and reference inhibitors (e.g., Olaparib)
3. Validation Parameters and Procedures:
- Accuracy: Spike known concentrations of a reference standard into the assay matrix and calculate the percent recovery.
- Precision:
- Repeatability (Intra-assay): Run multiple replicates of control and test samples on the same plate.
- Intermediate Precision (Inter-assay): Repeat the assay on different days with different analysts and equipment.
- Specificity: Test the compound against other related enzymes (e.g., other PARP family members) to determine selectivity.
- Linearity and Range: Determine the concentration range over which the assay response is proportional to the inhibitor concentration.
- LOD/LOQ: Determine the lowest concentration of the inhibitor that can be reliably detected and quantified.
Protocol for CK1δ/ε Kinase Assay Validation
1. Assay Principle: A biochemical kinase assay, often utilizing a technology like ADP-Glo™, which measures the amount of ADP produced in the kinase reaction. Inhibition of CK1δ/ε leads to a reduced luminescent signal.
2. Materials:
- Recombinant human CK1δ or CK1ε enzyme
- Specific peptide substrate for CK1δ/ε
- ATP
- ADP-Glo™ Kinase Assay reagents
- This compound and reference inhibitors
3. Validation Procedures: The validation parameters (Accuracy, Precision, Specificity, Linearity, Range, LOD/LOQ) are assessed similarly to the PARP inhibition assay, with appropriate adaptations for the kinase assay format. Specificity testing would involve profiling against a panel of other kinases.
Protocol for 5-HT4 Receptor Antagonist Assay Validation
1. Assay Principle: A radioligand binding assay using cell membranes expressing the human 5-HT4 receptor. The assay measures the ability of the test compound to displace a specific radiolabeled ligand from the receptor.
2. Materials:
- Cell membranes from a stable cell line expressing the human 5-HT4 receptor (e.g., HEK293)
- Radiolabeled 5-HT4 receptor ligand (e.g., [3H]GR113808)
- Scintillation cocktail and counter
- This compound and reference antagonists (e.g., RS 39604)
3. Validation Procedures:
- Saturation Binding: To determine the receptor density (Bmax) and ligand affinity (Kd) of the radioligand.
- Competition Binding: To determine the inhibitory constant (Ki) of the test compound.
- Validation parameters are then established based on the competition binding assay performance, following similar principles as outlined above.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways potentially modulated by this compound.
PARP Signaling Pathway in DNA Repair
Caption: PARP signaling pathway in DNA repair.
CK1δ/ε Signaling in the Wnt/β-catenin Pathway
Caption: Role of CK1δ/ε in Wnt signaling.
5-HT4 Receptor Signaling Pathway
Caption: 5-HT4 receptor signaling pathway.
Conclusion
While direct experimental data for this compound remains to be published, a robust framework for validating its potential bioactivities can be established based on its structural analogs. This guide provides the necessary comparative data, detailed experimental protocols, and visual representations of signaling pathways to aid researchers in designing and validating bioassays for this compound and its derivatives. The principles of accuracy, precision, specificity, linearity, and range are paramount in ensuring the reliability and reproducibility of any bioassay developed for this promising molecule. Further investigation is warranted to elucidate the specific biological targets and therapeutic potential of this compound.
A Head-to-Head Comparison of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate with other Benzimidazoles in Anticancer and Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This guide provides a head-to-head comparison of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate and its closely related analogs, focusing on their performance in anticancer and antimicrobial assays. Due to the limited publicly available data on the specific 4-carboxylate isomer, this comparison leverages data from structurally similar benzimidazoles to infer potential activities and guide future research.
Anticancer Activity: A Tale of Two Mechanisms
Benzimidazole derivatives have emerged as promising anticancer agents, primarily targeting microtubule polymerization and poly(ADP-ribose) polymerase (PARP).
Microtubule Targeting Agents
A close structural analog, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , has been identified as a potent microtubule targeting agent.[1] It has demonstrated significant cytotoxicity against breast cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50, µM) of MBIC against Breast Cancer Cell Lines
| Compound | MCF-7 (non-aggressive) | MDA-MB-231 (aggressive) | NIH/3T3 (non-tumorigenic) | L-cells (non-tumorigenic) |
| MBIC | 0.73 ± 0.0 | 20.4 ± 0.2 | 55.0 ± 0.1 | 59.6 ± 2.5 |
Data sourced from a study on the anti-tumor activity of MBIC.[1]
The data clearly indicates that MBIC is significantly more toxic to the non-aggressive MCF-7 breast cancer cell line compared to the aggressive MDA-MB-231 line and shows lower toxicity against non-tumorigenic cell lines, suggesting a degree of cancer cell selectivity.[1] The structural differences between MBIC and this compound—namely the substitution on the 2-phenyl ring and the position of the methyl carboxylate group—are likely to influence the binding affinity to tubulin and, consequently, the anticancer potency.
PARP Inhibitors
Another class of anticancer benzimidazoles are the 2-aminobenzimidazole-4-carboxamide derivatives , which have been investigated as potent PARP inhibitors.[2][3][4][5] PARP inhibitors are targeted therapies that are particularly effective in cancers with deficiencies in DNA repair mechanisms.
Table 2: Comparative PARP-1 Inhibitory Activity (IC50, nM) of 2-aminobenzimidazole-4-carboxamide Derivatives
| Compound | PARP-1 IC50 (nM) |
| Veliparib (ABT-888) | ~5 |
| Olaparib | ~1-5 |
| Compound 5cj | ~4 |
| Compound 5cp | ~4 |
| Compound 14p | 23 |
Data compiled from studies on benzimidazole carboxamide derivatives as PARP inhibitors.[2][4]
These derivatives, which share the 2-aminobenzimidazole core and a carboxamide at the 4-position, demonstrate potent, low nanomolar inhibition of PARP-1. The methyl ester of our target compound could potentially serve as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which might then interact with the PARP enzyme.
Antimicrobial Activity: A Broad Spectrum of Potential
Benzimidazole derivatives are well-documented for their broad-spectrum antimicrobial activities.[6][7] While specific data for this compound is scarce, studies on related compounds provide valuable insights.
A series of methyl or ethyl 1H-benzimidazole-5-carboxylates with amide or amidine groups at the 2-position have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[8]
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of 2-substituted Benzimidazole-5-carboxylate Derivatives
| Compound Class | MRSA | MRSE |
| Aromatic amidine derivatives (13f-h) | 0.39 - 1.56 | 0.39 - 1.56 |
Data from a study on the antimicrobial activity of novel benzimidazole-5-carboxylates.[8]
The potent activity of these 5-carboxylate analogs suggests that the 4-carboxylate isomer may also possess antimicrobial properties. The 2-amino group in the target compound is a key structural feature that could contribute to its antimicrobial profile.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
The anticancer activity of benzimidazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for 3-4 hours to allow the formazan crystals to form.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1][9]
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Methodology:
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plates are incubated under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][8]
Visualizing the Mechanisms
Anticancer Signaling Pathway: PARP Inhibition
The following diagram illustrates the role of PARP in DNA repair and how its inhibition by benzimidazole derivatives can lead to cancer cell death, particularly in BRCA-deficient tumors.
Caption: Mechanism of PARP inhibition by benzimidazoles in cancer cells.
Experimental Workflow: MTT Assay
The workflow for determining the anticancer activity of a compound using the MTT assay is depicted below.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Conclusion and Future Directions
While direct comparative data for this compound is not yet available in the public domain, the analysis of its close structural analogs provides a strong rationale for its potential as both an anticancer and antimicrobial agent. The 2-amino and 4-carboxylate substitutions are key features that warrant further investigation. Future studies should focus on the synthesis and in-vitro evaluation of this specific compound to establish its biological activity profile and to directly compare its performance against established benzimidazole derivatives. The structure-activity relationship data presented here can guide the design of more potent and selective benzimidazole-based therapeutic agents.
References
- 1. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QSAR study of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide as PARP inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery, elucidating the precise mechanism of action of a novel compound is a critical step toward understanding its therapeutic potential. This guide provides a comprehensive comparative analysis of the likely mechanisms of action of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate , a promising scaffold in medicinal chemistry. Based on extensive literature analysis of structurally related 2-aminobenzimidazole derivatives, this document outlines potential biological targets and provides detailed experimental protocols to facilitate further investigation and confirmation.
The 2-aminobenzimidazole core is a privileged structure in pharmacology, with derivatives exhibiting a wide array of biological activities. While direct experimental data for this compound is not yet publicly available, compelling evidence from analogous compounds points toward several potential mechanisms of action. These include, but are not limited to, kinase inhibition, modulation of G-protein coupled receptors, and interference with DNA replication and repair processes.
This guide presents a comparative overview of these potential pathways, offering researchers the necessary tools to systematically investigate the activity of this compound. By providing detailed experimental protocols and comparative data from known active compounds, we aim to accelerate the research and development process for this promising molecule.
Potential Mechanisms of Action and Comparative Compounds
Based on the activities of structurally similar benzimidazole-4-carboxylates and 2-aminobenzimidazole derivatives, the following are the most probable mechanisms of action for this compound.
Kinase Inhibition
The benzimidazole scaffold is a common feature in many kinase inhibitors. Structurally related compounds have shown potent inhibitory activity against a variety of kinases.
-
Casein Kinase 1 (CK1) Inhibition: Derivatives of methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate, a close structural isomer, have been utilized in the synthesis of potent CK1δ/ε inhibitors.[1]
-
Aurora Kinase Inhibition: A series of 6-(2-amino-1H-benzo[d]imidazol-6-yl)quinazolin-4(3H)-one derivatives have been identified as potent Aurora A kinase inhibitors.
-
Multi-Kinase Inhibition: Other 2-aminobenzimidazole derivatives have demonstrated inhibitory activity against a panel of kinases including EGFR, HER2, and CDK2.
Alternative Compounds for Comparison:
| Compound Name | Target Kinase(s) | IC50 (nM) | Reference |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(4-chlorobenzylidene)benzohydrazide | EGFR | 110 | [2] |
| HER2 | 150 | [2] | |
| CDK2 | 180 | [2] | |
| 6-(2-amino-1H-benzo[d]imidazol-6-yl)-2-(pyridin-4-yl)quinazolin-4(3H)-one | Aurora A | 21.94 | [3] |
Serotonin 5-HT4 Receptor Antagonism
Benzimidazole-4-carboxamides and -carboxylates have been synthesized and identified as potent and selective antagonists of the 5-HT4 receptor, a G-protein coupled receptor involved in various physiological processes.
Alternative Compounds for Comparison:
| Compound Name | Target Receptor | Kᵢ (nM) | pA₂ | Reference |
| 1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone | 5-HT4 | 0.32 | 7.6 | [4] |
| 1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-(cyclohexylmethyl)-4-piperidinyl)-1-propanone | 5-HT4 | 0.11 | 7.9 | [4] |
Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Derivatives of 1H-benzo[d]imidazole-4-carboxamide have been designed as novel and potent inhibitors of PARP-1, an enzyme crucial for DNA repair.
Alternative Compounds for Comparison:
| Compound Name | Target Enzyme | IC50 (nM) | Reference |
| 2-(furan-2-yl)-N-(piperidin-1-yl)-1H-benzo[d]imidazole-4-carboxamide | PARP-1 | 5.6 | [5] |
| 2-(thiophen-2-yl)-N-(piperidin-1-yl)-1H-benzo[d]imidazole-4-carboxamide | PARP-1 | 3.2 | [5] |
Topoisomerase I Inhibition
Several novel 1H-benzo[d]imidazole derivatives have been identified as potential anticancer agents that target human topoisomerase I, an enzyme that plays a key role in DNA replication and transcription.[6][7]
Alternative Compound for Comparison:
| Compound Name | Target Enzyme | % Inhibition (at 16 µM) | Reference |
| 2-(4-methoxyphenyl)-5-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)-1H-benzo[d]imidazole | Topoisomerase I | 50 | [8] |
GABA-A Receptor Positive Allosteric Modulation
2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing GABA-induced ion currents.[9]
Alternative Compounds for Comparison:
| Compound Name | Target Receptor | pKᵢ | Reference |
| 2-(4-fluorophenyl)-N,N-dimethyl-1H-benzo[d]imidazole-6-carboxamide | GABA-A | 5.53 | [10] |
| 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazol-6-yl)-N,N-dimethylacetamide | GABA-A | 5.39 | [10] |
Experimental Protocols
To facilitate the confirmation of the mechanism of action of this compound, detailed protocols for key in vitro assays are provided below.
Kinase Inhibition Assay (Generic Protocol for CK1δ/ε)
This protocol describes a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human CK1δ/ε enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound) and positive control inhibitors
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Add 1 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 2 µL of a solution containing the kinase and substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, and then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]
Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay using a luminescence-based method.
5-HT4 Receptor Binding Assay (Radioligand Competition)
This protocol describes a radioligand binding assay to determine the affinity of the test compound for the 5-HT4 receptor.[12][13][14][15]
Materials:
-
Cell membranes prepared from a cell line overexpressing the human 5-HT4 receptor
-
[³H]-GR113808 (radioligand)
-
Test compound and known 5-HT4 receptor antagonists (e.g., GR113808 for non-specific binding)
-
Assay buffer (50 mM HEPES, pH 7.4)
-
96-well filter plates (GF/B)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes (approximately 50 µg of protein), [³H]-GR113808 (at a concentration close to its Kd, e.g., 0.2 nM), and the test compound at various concentrations.
-
For determining non-specific binding, use a high concentration of a known 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Incubate the mixture at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through the GF/B filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value by fitting the data to a competition binding curve.
Signaling Pathway of 5-HT4 Receptor
Caption: Simplified signaling cascade of the 5-HT4 receptor upon agonist binding and its inhibition by an antagonist.
PARP-1 Inhibition Assay (Chemiluminescent)
This protocol describes a chemiluminescent assay to measure the inhibition of PARP-1 activity.[1][16]
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
Histone-coated 96-well white plates
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test compound and a known PARP-1 inhibitor (e.g., Olaparib)
-
Assay buffer and wash buffer (e.g., PBST)
Procedure:
-
Add assay buffer to the histone-coated wells.
-
Add the test compound at various concentrations.
-
Add a mixture of PARP-1 enzyme and activated DNA to initiate the reaction.
-
Add biotinylated NAD+ and incubate for 60 minutes at room temperature.
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP and incubate for 30 minutes.
-
Wash the wells again.
-
Add the chemiluminescent substrate and immediately measure the light output using a luminometer.
-
Calculate the percent inhibition and determine the IC50 value.
Workflow for PARP-1 Inhibition Assay
Caption: Step-by-step workflow for a chemiluminescent PARP-1 inhibition assay.
Conclusion
While the definitive mechanism of action for this compound awaits direct experimental confirmation, the evidence from structurally related compounds provides a strong foundation for targeted investigation. The comparative data and detailed experimental protocols presented in this guide are intended to empower researchers to efficiently and accurately determine its biological activity. The potential for this compound to act as a kinase inhibitor, a 5-HT4 receptor antagonist, a PARP-1 inhibitor, a topoisomerase I inhibitor, or a GABA-A receptor modulator makes it a molecule of significant interest for further drug development efforts. The provided frameworks will be instrumental in unlocking the therapeutic promise of this and other novel 2-aminobenzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
Reproducibility in Experiments with Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is a cornerstone of scientific advancement. In the field of medicinal chemistry and drug development, the synthesis and biological evaluation of novel compounds require meticulous attention to detail to ensure that findings can be independently verified. This guide provides a comparative analysis of experimental methodologies involving methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate and its analogs, with a focus on factors influencing reproducibility.
Synthetic Methodologies: A Comparative Overview
The synthesis of the benzimidazole scaffold, the core of this compound, typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. However, variations in reaction conditions, reagents, and purification methods can significantly impact the yield, purity, and ultimately, the reproducibility of the final compound's biological activity.
A common synthetic approach involves the cyclization of a substituted o-phenylenediamine with a carboxylic acid derivative under acidic conditions or with a coupling agent. For instance, the synthesis of related benzimidazole derivatives has been reported using reagents like polyphosphoric acid or through amide bond formation followed by cyclization.[1][2]
Table 1: Comparison of Synthetic Protocols for Benzimidazole Derivatives
| Parameter | Method A | Method B | Method C |
| Starting Materials | o-phenylenediamine, p-aminobenzoic acid | 4-cyano-1,2-phenylenediamine, substituted benzaldehydes | o-phenylene diamine, substituted aromatic aldehydes |
| Catalyst/Reagent | o-phosphoric acid | Na2S2O5 | ZnO Nanoparticles |
| Solvent | None (neat) | Ethanol/Water | Not specified |
| Temperature (°C) | 180-200 | Reflux | Not specified |
| Reaction Time (h) | 4 | 4-6 | Shorter time reported |
| Yield (%) | Not specified in abstract | 64-78 | Higher yield reported |
| Reference | [2] | [1] | [3] |
Note: This table compares general synthetic strategies for the benzimidazole core, as specific data for this compound was not available in a comparative format in the search results.
Challenges to reproducibility in synthesis can arise from several factors. The formation of regioisomers is a significant concern, particularly when using substituted o-phenylenediamines. For example, the synthesis of 5- or 6-methyl-substituted benzimidazoles has been reported to yield inseparable mixtures of regioisomers.[4][5] This isomeric impurity can lead to inconsistent biological data. Furthermore, tautomerism, the interconversion of double bonds within the benzimidazole ring, can result in a mixture of coexisting isomers, further complicating characterization and biological testing.[6]
Experimental Workflow for Synthesis and Characterization
To ensure reproducibility, a well-defined experimental workflow is crucial. The following diagram illustrates a typical process for the synthesis and characterization of a benzimidazole derivative.
Biological Activity and Assay Reproducibility
Benzimidazole derivatives exhibit a wide spectrum of biological activities, including anticancer and antimicrobial effects.[7][8] The reproducibility of these biological assays is paramount for the validation of potential drug candidates.
Table 2: Reported Biological Activities and IC50 Values for Benzimidazole Derivatives
| Compound Class | Target/Activity | IC50 (µM) | Cell Line/Organism | Reference |
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives | CK1δ/ε inhibition | Varies | Not specified | [9] |
| 2-Aryl-5-formylbenzimidazoles | Anticancer (Topoisomerase I) | 0.16 - 3.6 (GI50) | 60 human cancer cell lines | [7] |
| 2-methyl-1H-benzimidazole | Antioxidant | 144.84 | DPPH assay | [10] |
| 1H-benzimidazol-2-ylmethanol | Antioxidant | 400.42 | DPPH assay | [10] |
Note: This table presents a selection of reported activities to highlight the diversity of biological effects and the importance of standardized assays for comparison.
Factors that can influence the reproducibility of biological assays include:
-
Compound Purity: The presence of impurities, including regioisomers, can lead to off-target effects or an inaccurate assessment of potency.
-
Assay Conditions: Variations in cell lines, reagent concentrations, incubation times, and detection methods can all contribute to variability in results.
-
Data Analysis: The methods used for data processing and statistical analysis should be consistent and clearly reported.
Illustrative Signaling Pathway
Many benzimidazole derivatives exert their biological effects by modulating specific signaling pathways. For example, as inhibitors of protein kinases like CK1δ/ε, they can interfere with pathways controlling cell cycle progression and circadian rhythms.
Recommendations for Enhancing Reproducibility
To improve the reproducibility of experiments involving this compound and its analogs, the following practices are recommended:
-
Thorough Characterization: Employ a comprehensive suite of analytical techniques (NMR, MS, HPLC, elemental analysis) to confirm the structure and purity of the synthesized compound. When possible, single-crystal X-ray diffraction can be invaluable for unambiguously determining the structure, especially in cases of potential regioisomerism.[6]
-
Detailed Reporting: Publish detailed experimental protocols, including the source and purity of all reagents, precise reaction conditions, and step-by-step purification procedures. For biological assays, provide comprehensive details of the experimental setup and data analysis methods.
-
Use of Reference Standards: When available, the use of a well-characterized reference standard can help to normalize results across different laboratories and experiments.
-
Awareness of Isomerism: Researchers should be cognizant of the potential for regioisomerism and tautomerism in benzimidazole derivatives and take steps to either separate isomers or characterize the composition of the mixture being tested.
By adhering to these principles, the scientific community can enhance the reliability and reproducibility of research involving this important class of compounds, thereby accelerating the pace of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijrpc.com [ijrpc.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate (CAS No. 910122-42-8).[1][2][3]
Immediate Safety and Hazard Information
Based on data from structurally similar compounds, this compound should be handled as a potentially hazardous substance.[4] Potential hazards include:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[6]
-
Acute Toxicity: May be harmful if swallowed.
When heated to decomposition, benzimidazole compounds may emit highly toxic fumes.[7]
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensure the following personal protective equipment is used:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | To protect eyes from dust and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. A NIOSH-approved respirator may be needed if dust is generated. | To avoid inhalation of the compound.[5] |
Handling Precautions:
-
Avoid generating dust.[6]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands thoroughly after handling.[6]
-
Ensure eyewash stations and safety showers are readily accessible.[8]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[9] Never dispose of this chemical down the drain or in the regular trash.[10]
Step 1: Waste Collection
-
Designated Container: Collect all waste this compound (solid residue, contaminated materials, and rinsate) in a designated, leak-proof container with a secure lid.[11] The container must be chemically compatible with the waste.
Step 2: Waste Segregation
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[10][11] Incompatible wastes can react dangerously. Store away from strong acids and oxidizing agents.[8]
Step 3: Labeling
-
Clear Identification: The waste container must be clearly labeled with a "Hazardous Waste" tag.[4]
-
Contents: The label must include the full chemical name: "Waste this compound". Do not use abbreviations.
-
Contact Information: Include the name and contact information of the principal investigator or responsible person.
Step 4: Storage
-
Secure Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to keep liquid waste containers in secondary containment to prevent spills.[10]
-
Compatibility: Ensure the storage location is away from incompatible materials.[10]
Step 5: Spill Cleanup
-
Small Spills (Dry):
-
Small Spills (in Solution):
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or universal absorbent pads).
-
Collect the absorbed material and place it in the hazardous waste container.
-
-
Large Spills:
-
Evacuate the area and notify your institution's EHS department immediately.
-
Step 6: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be decontaminated before disposal.[9][10]
-
Rinse the container thoroughly with a suitable solvent (e.g., water or ethanol) three times.
-
The first rinsate must be collected and disposed of as hazardous waste.[10] Subsequent rinses may also need to be collected, depending on institutional policy.
-
-
Container Disposal: After triple rinsing and air-drying, obliterate or remove the original label.[12] Dispose of the container as non-hazardous waste according to your institution's guidelines.
Step 7: Final Disposal
-
Waste Pickup: Once the waste container is full or you are finished with the process, arrange for a hazardous waste pickup through your institution's EHS department.[9]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. This compound [cymitquimica.com]
- 3. 910122-42-8|Methyl 2-Amino-1H-benzoimidazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
